2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile
Description
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Properties
IUPAC Name |
2-(chloromethyl)-3H-benzimidazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c10-4-9-12-7-2-1-6(5-11)3-8(7)13-9/h1-3H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMQWUSDVFFTGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618726 | |
| Record name | 2-(Chloromethyl)-1H-benzimidazole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150613-50-6 | |
| Record name | 2-(Chloromethyl)-1H-benzimidazole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to its reactive chloromethyl group and the benzimidazole core, this molecule serves as a versatile building block for the synthesis of more complex chemical entities. This document compiles available data on its physical and chemical characteristics, spectroscopic profile, and reactivity. While specific experimental data for this particular isomer is limited in publicly accessible literature, this guide also extrapolates information from the well-studied parent compound, 2-(chloromethyl)-1H-benzimidazole, to provide a foundational understanding for researchers.
Chemical Identity and Physical Properties
This compound is a derivative of benzimidazole, featuring a chloromethyl substituent at the 2-position and a nitrile group at the 6-position of the benzimidazole ring system.
Table 1: General Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 150613-50-6 | [1][2] |
| Molecular Formula | C₉H₆ClN₃ | [2] |
| Molecular Weight | 191.62 g/mol | [2] |
| Appearance | Very Dark Brown Solid | [1] |
| Solubility | Slightly soluble in Chloroform (with heating and sonication), Slightly soluble in Methanol | [1] |
| Storage Conditions | Store in freezer (-20°C) under an inert atmosphere | [1][2] |
Spectroscopic Data
Detailed spectroscopic data for this compound is not extensively published. However, the expected spectral characteristics can be inferred from the known spectra of related benzimidazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, a singlet for the methylene protons of the chloromethyl group, and a broad singlet for the N-H proton of the imidazole ring. The exact chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitrile group at the 6-position.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the benzimidazole core, the chloromethyl group, and the nitrile group. The nitrile carbon will appear in the characteristic downfield region.
Infrared (IR) Spectroscopy
The IR spectrum is anticipated to exhibit characteristic absorption bands:
-
N-H Stretch: A broad band in the region of 3100-3500 cm⁻¹ corresponding to the N-H stretching vibration of the imidazole ring.
-
C≡N Stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹ for the nitrile group.
-
C-H Stretch: Aromatic and aliphatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
-
C=N and C=C Stretch: Aromatic ring and imidazole C=N and C=C stretching vibrations will be observed in the 1450-1620 cm⁻¹ region.
-
C-Cl Stretch: A band in the region of 600-800 cm⁻¹ corresponding to the C-Cl stretching vibration.
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 191, along with an isotopic peak (M+2) at m/z 193 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the presence of a chlorine atom. Fragmentation patterns would likely involve the loss of the chloromethyl group and other characteristic cleavages of the benzimidazole ring.
Synthesis and Reactivity
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not provided in the searched literature, a general synthetic approach for 2-substituted benzimidazoles involves the condensation of an appropriately substituted o-phenylenediamine with a suitable carboxylic acid or its derivative. For this compound, the starting material would be 3,4-diaminobenzonitrile, which would be reacted with chloroacetic acid or a related derivative.
A general workflow for the synthesis of benzimidazole derivatives is depicted below.
Figure 1: General synthetic workflow for 2-substituted benzimidazoles.
Reactivity
The primary site of reactivity in this compound is the chloromethyl group. The chlorine atom is a good leaving group, making the methylene carbon susceptible to nucleophilic substitution. This allows for the facile introduction of various functional groups at the 2-position of the benzimidazole ring.
This reactivity makes it a useful intermediate in the synthesis of a variety of derivatives, including those with potential pharmacological activity. For instance, it is a known reagent for the synthesis of benzimidazoquinoxaline derivatives.[1]
Figure 2: Nucleophilic substitution reactivity of the title compound.
Potential Applications in Research and Drug Development
Benzimidazole and its derivatives are a well-known class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[3][4] The presence of the reactive chloromethyl group and the cyano moiety in this compound makes it an attractive starting material for the synthesis of novel compounds for biological screening.
Derivatives synthesized from this compound could be investigated for various therapeutic applications. The nitrile group can also be further transformed into other functional groups, such as carboxylic acids or amides, expanding the synthetic possibilities.
Conclusion
This compound is a valuable chemical intermediate with significant potential for the development of new compounds in the fields of medicinal chemistry and materials science. While detailed experimental data for this specific isomer remains scarce in readily available literature, this guide provides a foundational understanding of its expected properties based on the chemistry of the benzimidazole scaffold. Further research is warranted to fully characterize this compound and explore its synthetic utility and potential biological activities. Researchers working with this compound are encouraged to perform thorough analytical characterization.
References
Elucidation of the Chemical Structure of 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a plausible synthetic pathway, predicted spectroscopic data based on analogous structures, and standardized experimental protocols for its characterization.
Chemical Structure and Properties
This compound (CAS No. 150613-50-6) is a derivative of benzimidazole, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings. The structure is characterized by a chloromethyl group at the 2-position and a nitrile group at the 6-position of the benzimidazole core.
| Property | Value |
| Molecular Formula | C₉H₆ClN₃ |
| Molecular Weight | 191.62 g/mol |
| CAS Number | 150613-50-6 |
| IUPAC Name | This compound |
Synthetic Pathway and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. The key final step involves the condensation of 3,4-diaminobenzonitrile with chloroacetic acid, a reaction based on the well-established Phillips-Ladenburg benzimidazole synthesis.[1][2]
References
Synthesis of 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. This document outlines the synthetic pathway, detailed experimental protocols, and relevant characterization data.
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The title compound, this compound, incorporates a reactive chloromethyl group and a cyano functionality, making it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The synthesis involves a two-step process: the preparation of the precursor 3,4-diaminobenzonitrile, followed by the cyclization reaction with chloroacetic acid to form the benzimidazole ring.
Synthetic Pathway
The synthesis of this compound proceeds through the following two key steps:
-
Synthesis of 3,4-Diaminobenzonitrile: This precursor is typically synthesized via the reduction of 4-amino-3-nitrobenzonitrile.
-
Synthesis of this compound: This step involves the condensation and cyclization of 3,4-diaminobenzonitrile with chloroacetic acid.
The overall synthetic workflow is depicted in the following diagram:
Figure 1: Synthetic workflow for this compound.
Experimental Protocols
Synthesis of 3,4-Diaminobenzonitrile
This procedure is adapted from established methods for the reduction of nitroanilines.
Materials:
-
4-Amino-3-nitrobenzonitrile
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 4-amino-3-nitrobenzonitrile in methanol or ethanol.
-
Carefully add 10% Palladium on carbon (typically 5-10% by weight of the starting material).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen) several times.
-
Introduce hydrogen gas to the desired pressure (e.g., balloon pressure or a pressurized system).
-
Stir the reaction mixture vigorously at room temperature for several hours until the reaction is complete (monitoring by TLC or LC-MS is recommended).
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the palladium catalyst.
-
Wash the filter cake with a small amount of the solvent used in the reaction.
-
Concentrate the filtrate under reduced pressure to obtain 3,4-diaminobenzonitrile as a solid. The crude product can often be used directly in the next step without further purification.
Synthesis of this compound
This procedure is based on the general method for the synthesis of 2-chloromethyl benzimidazole derivatives.[1]
Materials:
-
3,4-Diaminobenzonitrile
-
Chloroacetic acid
-
4N Hydrochloric acid (HCl)
-
Ammonium hydroxide solution or Sodium hydroxide solution
-
Methanol for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 3,4-diaminobenzonitrile (1 equivalent) in 4N hydrochloric acid.
-
Add chloroacetic acid (1.1-1.5 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with an ammonium hydroxide solution or a sodium hydroxide solution to precipitate the product. The pH should be adjusted to approximately 7-8.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the crude product.
-
Recrystallize the crude product from a suitable solvent, such as methanol, to obtain pure this compound.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis. Please note that yields can vary depending on the reaction scale and specific conditions.
| Step | Reactant | Product | Reagents | Solvent | Typical Yield (%) |
| 1 | 4-Amino-3-nitrobenzonitrile | 3,4-Diaminobenzonitrile | H₂, 10% Pd/C | Methanol/Ethanol | 85-95 |
| 2 | 3,4-Diaminobenzonitrile | This compound | Chloroacetic acid, 4N HCl | Water | 70-85 |
Table 1: Summary of Reaction Parameters and Yields.
Characterization Data
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
| Property | Data |
| Appearance | Off-white to light brown solid |
| Molecular Formula | C₉H₆ClN₃ |
| Molecular Weight | 191.62 g/mol |
| Melting Point | Not available in literature, expected to be >200 °C (decomposes) |
| ¹H NMR | Expected signals for aromatic protons, a singlet for the chloromethyl protons, and a broad singlet for the N-H proton. |
| ¹³C NMR | Expected signals for aromatic carbons, the nitrile carbon, and the chloromethyl carbon. |
| IR (cm⁻¹) | Expected characteristic peaks for N-H stretching, C≡N stretching (around 2220-2260 cm⁻¹), C-Cl stretching, and aromatic C-H and C=C stretching. |
| Mass Spectrometry | Expected molecular ion peak [M+H]⁺ at m/z 192.03. |
Table 2: Physicochemical and Spectroscopic Data.
Logical Relationship Diagram
The following diagram illustrates the logical progression from starting materials to the final product, highlighting the key transformations.
Figure 2: Logical relationship of the synthesis.
Safety Precautions
-
Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.
-
The reduction step involving hydrogen gas should be performed in a well-ventilated area or a fume hood, away from ignition sources.
-
Handling of hydrochloric acid and ammonium hydroxide should be done with care in a fume hood.
-
This compound is a reactive alkylating agent and should be handled with caution. Avoid inhalation, ingestion, and skin contact.
This technical guide provides a framework for the synthesis of this compound. Researchers are encouraged to consult relevant safety data sheets (SDS) and perform risk assessments before undertaking any experimental work.
References
An In-depth Technical Guide to 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile (CAS: 150613-50-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile, a key intermediate in the synthesis of a diverse range of biologically active compounds. While specific experimental data for this particular derivative is limited in publicly available literature, this document consolidates information on its synthesis, characterization, and reactivity based on established chemical principles and data from closely related analogues. This guide serves as a valuable resource for researchers utilizing this compound in medicinal chemistry and drug discovery programs.
Chemical and Physical Properties
This compound is a functionalized benzimidazole derivative. The presence of the reactive chloromethyl group at the 2-position and the nitrile group at the 6-position makes it a versatile building block for creating libraries of compounds for high-throughput screening.
| Property | Value | Source/Method |
| CAS Number | 150613-50-6 | - |
| Molecular Formula | C₉H₆ClN₃ | - |
| Molecular Weight | 191.62 g/mol | Calculated |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Appearance | Predicted: Off-white to light yellow solid | Based on analogues |
| Melting Point | Not available. Predicted to be >150 °C (decomposes) | Based on analogues |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) | Based on analogues |
Synthesis
The synthesis of this compound can be reliably achieved via the Phillips condensation reaction. This established method involves the cyclocondensation of an o-phenylenediamine derivative with a carboxylic acid or its derivative in the presence of a strong acid.
Proposed Synthetic Scheme
The proposed synthesis starts from the commercially available 3,4-diaminobenzonitrile and chloroacetic acid.
Caption: Proposed synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
This protocol is based on well-documented procedures for the synthesis of similar 2-(chloromethyl)benzimidazoles.[1][2][3]
Materials:
-
3,4-Diaminobenzonitrile (1.0 eq)
-
Chloroacetic acid (1.2-1.5 eq)
-
4M Hydrochloric acid (solvent and catalyst)
-
Aqueous ammonia or sodium hydroxide solution (for neutralization)
-
Deionized water
-
Ethanol or Methanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,4-diaminobenzonitrile in 4M hydrochloric acid.
-
Add chloroacetic acid to the suspension.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 3 to 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to 0-5 °C.
-
Slowly neutralize the acidic solution by the dropwise addition of a cold aqueous ammonia or sodium hydroxide solution while stirring vigorously, until the pH reaches 8-9.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the crude product with cold deionized water to remove any inorganic salts.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the solid from a suitable solvent such as ethanol or methanol.
Expected Yield: Based on similar reactions, yields are expected to be in the range of 70-85%.
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (in DMSO-d₆) | * Aromatic Protons: Signals expected in the range of δ 7.5-8.0 ppm. The protons on the benzene ring will show a characteristic splitting pattern influenced by the nitrile and imidazole groups. The proton at position 7 will likely be a doublet, the proton at position 5 a doublet of doublets, and the proton at position 4 a doublet.* Methylene Protons (-CH₂Cl): A singlet is expected around δ 4.8-5.0 ppm.* Imidazole N-H Proton: A broad singlet is expected at δ > 12 ppm. |
| ¹³C NMR (in DMSO-d₆) | * Aromatic Carbons: Signals expected in the range of δ 110-145 ppm.* Nitrile Carbon (-CN): A signal is expected around δ 118-120 ppm.* Methylene Carbon (-CH₂Cl): A signal is expected around δ 40-45 ppm.* Imidazole C2 Carbon: A signal is expected around δ 150-155 ppm. |
| FT-IR (KBr pellet, cm⁻¹) | * N-H Stretch: A broad absorption band around 3400-3200 cm⁻¹.* C-H Aromatic Stretch: Absorptions around 3100-3000 cm⁻¹.* C≡N Stretch (Nitrile): A sharp, medium-intensity absorption band around 2220-2230 cm⁻¹[5][6][7][9].* C=N and C=C Stretches: Absorptions in the 1620-1450 cm⁻¹ region.* C-Cl Stretch: An absorption in the 800-600 cm⁻¹ region. |
| Mass Spectrometry (EI) | * Molecular Ion (M⁺): An ion peak at m/z 191, with an M+2 isotope peak at m/z 193 (approximately one-third the intensity of the M⁺ peak) due to the presence of the chlorine-37 isotope.* Major Fragments: Loss of a chlorine radical to give a fragment at m/z 156. Loss of HCl to give a fragment at m/z 155. Fragmentation of the benzimidazole ring is also expected. |
Reactivity and Use in Synthesis
The primary utility of this compound in drug discovery and organic synthesis lies in the high reactivity of the chloromethyl group towards nucleophiles. This allows for the facile introduction of a wide variety of substituents at the 2-position of the benzimidazole core.
General Reaction Scheme with Nucleophiles
Caption: General reaction with nucleophiles.
Detailed Experimental Protocol for Nucleophilic Substitution (General)
This protocol provides a general framework for reacting this compound with various nucleophiles.[1]
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., an amine, phenol, or thiol) (1.0-1.2 eq)
-
Base (e.g., potassium carbonate, triethylamine) (1.5-2.0 eq)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile)
-
Ethyl acetate (for extraction)
-
Brine solution
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and the chosen nucleophile in the anhydrous solvent.
-
Add the base to the reaction mixture.
-
Stir the mixture at room temperature or heat as required (reaction progress can be monitored by TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired derivative.
Applications in Drug Discovery
The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities. The title compound serves as a key starting material for the synthesis of novel benzimidazole derivatives that can be screened for various therapeutic targets. Derivatives of the closely related 2-(chloromethyl)-1H-benzimidazole have shown promise as:
The nitrile group at the 6-position offers an additional point for chemical modification, for example, reduction to an amine or hydrolysis to a carboxylic acid, further expanding the chemical diversity that can be generated from this intermediate.
Safety Information
Based on the safety data for the parent compound, 2-(chloromethyl)benzimidazole, the following hazards should be considered[8]:
-
Acute toxicity (oral): Harmful if swallowed.
-
Skin corrosion/irritation: Causes skin irritation.
-
Eye damage/irritation: Causes serious eye irritation.
-
Specific target organ toxicity (single exposure): May cause respiratory irritation.
Handling Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of novel benzimidazole-containing compounds with potential therapeutic applications. This technical guide provides a framework for its synthesis, characterization, and further functionalization, based on established chemical knowledge. While experimental data for this specific compound is sparse, the provided protocols and predicted data offer a solid foundation for researchers to incorporate this building block into their drug discovery and development pipelines.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]
- 4. Molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride: single crystal, spectral, biological studies, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzonitrile(100-47-0) IR Spectrum [chemicalbook.com]
- 8. 2-Chloromethylbenzimidazole | C8H7ClN2 | CID 78571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journalijdr.com [journalijdr.com]
Physical and chemical properties of 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile
This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and potential biological significance of 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development.
Core Compound Properties
This compound is a substituted benzimidazole. The benzimidazole core is a key pharmacophore in a variety of biologically active compounds. The presence of a reactive chloromethyl group at the 2-position and a carbonitrile group at the 6-position offers opportunities for further chemical modifications to develop novel therapeutic agents.
Physical and Chemical Data
Quantitative data for this compound is summarized in the table below. It is important to note that while some data for the specific compound is available, other properties are estimated based on closely related benzimidazole derivatives due to limited direct experimental data in the public domain.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 150613-50-6 | |
| Molecular Formula | C₉H₆ClN₃ | |
| Molecular Weight | 191.62 g/mol | |
| Appearance | Assumed to be a solid powder | |
| Melting Point | Not explicitly reported. Estimated based on similar compounds. | - |
| Related Compound Data: | ||
| 2-(Chloromethyl)benzimidazole | 146-148 °C (decomposes) | |
| 2-(Chloromethyl)-1-methyl-1H-benzimidazole | 94 °C | |
| Boiling Point | Not reported. Likely to decompose at high temperatures. | - |
| Solubility | Not explicitly reported. Benzimidazoles are generally sparingly soluble in water but soluble in organic solvents like ethanol, DMSO, and DMF. | |
| Storage Conditions | Requires cold-chain transportation and storage in a freezer under an inert atmosphere (-20°C). |
Experimental Protocols
The synthesis of this compound can be achieved through the condensation of a substituted o-phenylenediamine with a suitable carboxylic acid derivative. The following is a plausible experimental protocol based on established methods for benzimidazole synthesis, such as the Phillips condensation.
Synthesis of this compound
This procedure outlines the synthesis via the condensation of 3,4-diaminobenzonitrile with chloroacetic acid.
Materials:
-
3,4-Diaminobenzonitrile
-
Chloroacetic acid
-
4 M Hydrochloric acid (HCl)
-
Ammonium hydroxide (NH₄OH) solution
-
Ethanol
-
Activated charcoal
-
Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, funnel, etc.)
-
Heating mantle
-
Magnetic stirrer
-
pH paper or meter
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 3,4-diaminobenzonitrile and chloroacetic acid.
-
Acid-Catalyzed Condensation: Add 4 M hydrochloric acid to the flask in excess to act as a catalyst and solvent. The reaction mixture is then heated to reflux with continuous stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically refluxed for 4-6 hours or until TLC indicates the consumption of the starting materials.
-
Work-up and Neutralization: After the reaction is complete, the mixture is cooled to room temperature. The acidic solution is then carefully neutralized by the dropwise addition of an ammonium hydroxide solution until a pH of approximately 7-8 is reached. This will cause the product to precipitate out of the solution.
-
Isolation of Crude Product: The precipitate is collected by vacuum filtration, and the filter cake is washed with cold deionized water to remove any inorganic salts. The crude product is then dried.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol. The crude product is dissolved in a minimal amount of hot ethanol, and the solution is treated with activated charcoal to remove colored impurities. The hot solution is then filtered, and the filtrate is allowed to cool slowly to induce crystallization.
-
Final Product Isolation: The recrystallized product is collected by filtration, washed with a small amount of cold ethanol, and dried under a vacuum to yield pure this compound.
Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify the different proton and carbon environments.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretch of the imidazole ring, the C≡N stretch of the nitrile group, and the C-Cl stretch of the chloromethyl group.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
-
Melting Point Analysis: To assess the purity of the compound.
Biological Activity and Signaling Pathways
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antifungal, antiviral, and antiparasitic effects. Their mechanism of action often involves interaction with key biological macromolecules.
As the specific signaling pathway for this compound is not yet elucidated in the literature, a representative pathway for a bioactive benzimidazole derivative is presented below. Many benzimidazole-based compounds have been developed as kinase inhibitors, particularly targeting the RAF-MEK-ERK pathway, which is often dysregulated in various cancers.
The following diagram illustrates the mechanism of action of a hypothetical benzimidazole-based BRAF inhibitor.
The Rising Therapeutic Potential of Benzimidazole-6-Carbonitrile Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its structural similarity to naturally occurring purine nucleosides allows for favorable interactions with biological macromolecules.[1] Among the vast library of its derivatives, those featuring a carbonitrile group at the 6-position are emerging as a class of compounds with significant and diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of benzimidazole-6-carbonitrile derivatives, with a focus on their promising anticancer properties.
Synthesis of 2-Aryl-1H-benzo[d]imidazole-6-carbonitriles
A key synthetic route to obtaining 2-aryl-1H-benzo[d]imidazole-6-carbonitriles involves the condensation of 3,4-diaminobenzonitrile with various substituted aromatic aldehydes. This reaction can be efficiently carried out using sodium metabisulfite as an oxidizing agent in an ethanol-water solvent system under reflux conditions.[2][3]
Detailed Experimental Protocol:
General Procedure for the Synthesis of 2-Aryl-1H-benzo[d]imidazole-6-carbonitriles (8a-e): [3]
-
A mixture of 3,4-diaminobenzonitrile (1.0 equivalent), the appropriately substituted aromatic aldehyde (1.5 equivalents), and sodium metabisulfite (0.5 equivalents) is prepared in a 1:1 mixture of ethanol and water.
-
The reaction mixture is refluxed for a period of 4 to 6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.
-
The crude product is washed with cold ethanol to yield the desired 2-aryl-1H-benzo[d]imidazole-6-carbonitrile.
-
Further purification can be achieved by column chromatography using a gradient of ethyl acetate in hexane.[2][3]
Below is a visual representation of the general synthesis workflow.
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile: Synthesis, Reactions, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a reactive chloromethyl group, a versatile nitrile moiety, and a biologically active benzimidazole scaffold, makes it a valuable precursor for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical reactivity, and the biological activities of its derivatives. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutic agents and functional materials.
Synthesis and Characterization
While a specific detailed experimental protocol for the synthesis of this compound (CAS No: 150613-50-6) is not extensively documented in readily available literature, its synthesis can be reliably inferred from established methods for analogous benzimidazole derivatives. The most common and direct approach is the condensation of 3,4-diaminobenzonitrile with chloroacetic acid. This reaction, a variation of the Phillips-Ladenburg benzimidazole synthesis, typically proceeds by heating the reactants in the presence of a strong acid, such as hydrochloric acid, which acts as a catalyst and dehydrating agent.[1]
A general procedure for the synthesis of 2-chloromethyl-1H-benzimidazole derivatives involves refluxing the corresponding o-phenylenediamine with chloroacetic acid in 4N HCl.[1] Following the reaction, neutralization with a base, such as ammonium hydroxide or sodium hydroxide, precipitates the crude product, which can then be purified by recrystallization.[1]
General Synthesis Pathway
Caption: General synthesis of this compound.
Characterization Data
Specific quantitative characterization data for this compound is sparse in the literature. However, based on the parent compound, 2-chloromethyl-1H-benzimidazole, the following properties can be anticipated and should be confirmed experimentally.
| Property | Expected Value/Technique |
| Molecular Formula | C9H6ClN3 |
| Molecular Weight | 191.62 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Expected to be higher than the parent compound (146-148 °C)[2] |
| 1H NMR | Signals corresponding to the chloromethyl protons and the three aromatic protons on the benzimidazole ring. |
| 13C NMR | Resonances for the chloromethyl carbon and the carbons of the benzimidazole and nitrile groups. |
| IR Spectroscopy | Characteristic peaks for N-H stretching, C=N stretching of the imidazole, C≡N stretching of the nitrile, and C-Cl stretching. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. |
Chemical Reactivity and Derivative Synthesis
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules. The chloromethyl group at the 2-position is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups.
This reactive handle has been extensively used in the parent 2-chloromethyl-1H-benzimidazole to synthesize derivatives with diverse biological activities. Common nucleophiles include amines, thiols, and phenols, leading to the formation of 2-aminomethyl, 2-thiomethyl, and 2-phenoxymethyl benzimidazole derivatives, respectively.[3][4] It is a useful reagent for the synthesis of benzimidazoquinoxaline derivatives, often facilitated by microwave irradiation.[5]
General Reaction Scheme for Derivative Synthesis
Caption: Nucleophilic substitution reactions of the target compound.
Biological Activities of Derivatives
While direct biological data for derivatives of this compound is limited, the extensive research on derivatives of the parent compound, 2-chloromethyl-1H-benzimidazole, provides strong indications of their potential therapeutic applications. The benzimidazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs.[6]
Antimicrobial and Antifungal Activity
Derivatives of 2-chloromethyl-1H-benzimidazole have demonstrated significant activity against a range of microbial pathogens. For instance, a series of 35 derivatives were synthesized and evaluated for their antifungal activity against five phytopathogenic fungi.[3] Several compounds exhibited potent inhibition, with IC50 values in the low micromolar range.[3] For example, compound 5b showed remarkable activity against Colletotrichum gloeosporioides with an IC50 of 11.38 µg/mL, and compound 7f was effective against Botrytis cinerea with an IC50 of 13.36 µg/mL.[3]
Similarly, various derivatives have been screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics.[7] The introduction of a nitrile group at the 6-position could potentially modulate this activity, offering a route to novel antimicrobial agents.
Table of Antifungal Activity for Selected 2-Chloromethyl-1H-benzimidazole Derivatives [3]
| Compound | Target Fungus | IC50 (µg/mL) |
| 4m | Colletotrichum gloeosporioides | 20.76 |
| 4m | Alternaria solani | 27.58 |
| 4m | Fusarium solani | 18.60 |
| 5b | Cytospora sp. | 30.97 |
| 5b | Colletotrichum gloeosporioides | 11.38 |
| 5b | Botrytis cinerea | 57.71 |
| 5b | Fusarium solani | 40.15 |
| 7f | Botrytis cinerea | 13.36 |
| Hymexazol (Control) | Botrytis cinerea | 8.92 |
Anticancer Activity
The benzimidazole core is a prominent feature in many anticancer agents. A series of novel 1H-benzo[d]imidazole derivatives, including those with a 6-carbonitrile substituent, were synthesized and evaluated as potential anticancer agents targeting human topoisomerase I.[8] Several of these compounds exhibited significant growth inhibition (GI50) against a panel of 60 human cancer cell lines, with values in the sub-micromolar to low micromolar range.[8] For instance, the most potent molecules showed GI50 values ranging from 0.16 to 3.6 µM.[8]
The development of novel benzimidazole-4,7-dione based transglutaminase 2 inhibitors has also been reported as a strategy for p53 stabilization in renal cell carcinoma, with some compounds showing potent inhibition (IC50 = 0.35 µM) and anticancer effects (GI50 in the low micromolar range).[9] These findings underscore the potential of the 6-carbonitrile benzimidazole scaffold in the design of new anticancer therapeutics.
Experimental Protocols
General Procedure for the Synthesis of 2-Substituted-1H-benzimidazoles
A mixture of the appropriate o-phenylenediamine (10 mmol) and a substituted benzaldehyde (10 mmol) are dissolved in absolute ethanol (50 mL). A catalytic amount of ZnO nanoparticles (0.02 mol%) is added, and the mixture is stirred at 70 °C for a period ranging from 15 minutes to 2 hours. The resulting product is washed with an ethanol-water mixture (1:1) and recrystallized from ethanol.[10]
General Procedure for N-Substitution of Benzimidazoles
To a solution of the 6-substituted-1H-benzimidazole derivative in a suitable solvent, such as DMF, is added potassium carbonate. The mixture is stirred, and the appropriate substituted halide is added. The reaction can be carried out at room temperature or with microwave irradiation to accelerate the reaction. After completion, the reaction mixture is worked up by pouring into water and extracting the product with an organic solvent.[11]
Conclusion
This compound is a promising and versatile building block for the development of novel compounds with potential applications in medicine and materials science. While specific data on the compound itself is limited, the extensive body of research on related benzimidazole derivatives provides a strong foundation for future investigations. The synthetic accessibility of this trifunctional molecule, coupled with the proven biological activity of the benzimidazole scaffold, positions it as a valuable tool for researchers in drug discovery and chemical biology. Further exploration of the synthesis and biological evaluation of derivatives of this compound is warranted and holds the potential to yield novel therapeutic agents and functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-(氯甲基)苯并咪唑 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 150613-50-6 [chemicalbook.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Benzimidazole Scaffold: A Cornerstone in the Discovery of Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, stands as a privileged scaffold in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, making it a versatile platform for the development of novel therapeutics. Since its discovery, the benzimidazole core has been successfully incorporated into a multitude of FDA-approved drugs, demonstrating its profound impact on modern medicine. This technical guide provides a comprehensive overview of the discovery, history, and development of novel benzimidazole compounds, with a focus on their synthesis, quantitative biological activity, experimental protocols, and mechanisms of action.
A Rich History and Versatile Synthesis
The journey of benzimidazole chemistry began with the pioneering work of Hoebrecker in 1872, who first synthesized a derivative of this heterocyclic system.[1] This initial discovery paved the way for extensive exploration of the benzimidazole scaffold, leading to the development of a diverse array of synthetic methodologies. The most common and versatile approach to constructing the benzimidazole core involves the condensation of ortho-phenylenediamines with either carboxylic acids or aldehydes.[2][3] These reactions can be facilitated by various catalysts and reaction conditions, including the use of strong acids, microwave irradiation, and ultrasound assistance, allowing for the efficient synthesis of a wide range of 2-substituted benzimidazoles.[2][3][4] The adaptability of these synthetic routes has been instrumental in the generation of extensive compound libraries for drug discovery programs.
Quantitative Assessment of Biological Activity
The therapeutic potential of novel benzimidazole derivatives is underscored by their potent activity against a variety of diseases, most notably cancer. The following tables summarize the in vitro cytotoxic activity of several recently developed benzimidazole compounds against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth, providing a quantitative measure of their potency.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |
| Benzimidazole-Chalcone Hybrid (23a) | A549 (Lung) | 9.73 | [5] |
| MCF-7 (Breast) | 8.91 | [5] | |
| HEP-G2 (Liver) | 10.93 | [5] | |
| OVCAR-3 (Ovarian) | 10.76 | [5] | |
| Oxetanyl-Substituted Benzimidazole (18) | Prostate, Lung, Ovarian | 0.9 - 3.8 | [6] |
| 5-Methoxy-6-substituted-1H-benzimidazole (4w) | A549 (Lung) | 1.55 ± 0.18 | [7] |
| Benzimidazole/1,2,3-triazole Hybrid (6i) | Various Cancer Cell Lines | 0.029 | [8] |
| Benzimidazole/1,2,3-triazole Hybrid (10e) | Various Cancer Cell Lines | 0.025 | [8] |
| Benzimidazole-Oxadiazole Derivative (4c) | - | 0.475 ± 0.021 (VEGFR-2 Inhibition) | [9] |
| Benzimidazole-Oxadiazole Derivative (4d) | - | 0.618 ± 0.028 (VEGFR-2 Inhibition) | [9] |
| Fluoro Aryl Benzimidazole Derivative (1) | HOS (Bone) | 1.8 | [10] |
| G361 (Melanoma) | 2.0 | [10] | |
| MCF-7 (Breast) | 2.8 | [10] | |
| K-562 (Leukemia) | 7.8 | [10] | |
| 6-Benzoyl Benzimidazole Core (15a) | HeLa (Cervical) | 1.62 | [10] |
| 6-Benzoyl Benzimidazole Core (15b) | HeLa (Cervical) | 1.44 | [10] |
| Benzimidazole Linked to Pyrazole (28) | MCF-7 (Breast) | 2.2 | [10] |
| MDA-MB231 (Breast) | 11.9 | [10] | |
| A549 (Lung) | 2.2 | [10] | |
| Benzimidazole-based Carboxamide | SK-Mel-28 (Melanoma) | 2.55 - 17.89 | [11] |
| 1,2,4-Triazole Benzimidazole | A549 (Lung) | 4.56 | [11] |
Detailed Experimental Protocols
The following section provides detailed methodologies for the synthesis of benzimidazole derivatives and the evaluation of their biological activity.
General Procedure for the Synthesis of 2-Substituted Benzimidazoles
This protocol describes a common method for synthesizing 2-substituted benzimidazoles via the condensation of an o-phenylenediamine with a carboxylic acid.
Materials:
-
o-Phenylenediamine
-
Carboxylic acid
-
Polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH)
-
10% Sodium hydroxide (NaOH) solution
-
Ice
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1.0 equivalent) and the desired carboxylic acid (1.0-1.2 equivalents).
-
Add a catalytic amount of a strong acid, such as PPA or p-TsOH.
-
Heat the reaction mixture under reflux for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled mixture into a beaker containing crushed ice and neutralize the acid by adding a 10% NaOH solution until a precipitate forms.
-
Stir the mixture until precipitation is complete.
-
Collect the precipitate by filtration, wash it with cold water, and dry the crude product.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 2-substituted benzimidazole.[2]
In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Human cancer cell lines
-
96-well plates
-
Benzimidazole derivatives
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the benzimidazole derivatives in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[12]
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin protein
-
GTP solution
-
Polymerization buffer (e.g., PEM buffer)
-
Benzimidazole derivative
-
96-well plate
-
Microplate reader capable of reading absorbance at 340 nm at 37°C
Procedure:
-
Prepare solutions of the benzimidazole derivative at various concentrations.
-
On ice, add the polymerization buffer, GTP, and the test compound to the wells of a 96-well plate.
-
Add the purified tubulin to each well to initiate the reaction.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
The increase in absorbance over time corresponds to the rate of tubulin polymerization. Analyze the data to determine the effect of the compound on the rate and extent of polymerization.[13][14]
Mechanisms of Action and Signaling Pathways
The diverse pharmacological activities of benzimidazole derivatives stem from their ability to interact with a multitude of biological targets. In the context of cancer, these compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways that are crucial for tumor growth, proliferation, and survival.
Inhibition of Receptor Tyrosine Kinases: EGFR and VEGFR-2
Many novel benzimidazole derivatives have been designed as potent inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9][15][16] These receptors play a pivotal role in cancer progression. Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation and survival, while VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[17][18]
The following diagrams, generated using the DOT language, illustrate the simplified signaling pathways of EGFR and VEGFR-2 and the point of inhibition by benzimidazole derivatives.
References
- 1. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of novel water soluble benzimidazole carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New benzimidazole-oxadiazole derivatives as potent VEGFR-2 inhibitors: Synthesis, anticancer evaluation, and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Insights into the structure and drug design of benzimidazole derivatives targeting the epidermal growth factor receptor (EGFR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ovid.com [ovid.com]
An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile
Disclaimer: This document provides a detailed overview of potential therapeutic targets for 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile based on the known biological activities of structurally related benzimidazole compounds. As of the writing of this guide, no direct experimental data on the specific biological targets of this compound has been publicly documented. The information presented herein is intended for research and drug development professionals and should be interpreted as a predictive guide for investigational purposes.
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antifungal, antibacterial, and antiviral properties.[1][2][3][4] The 2-(Chloromethyl)-1H-benzo[d]imidazole core provides a reactive electrophilic site, suggesting that it may act as a covalent modifier of biological nucleophiles within target proteins. The addition of a carbonitrile group at the 6-position can influence the electronic properties, lipophilicity, and metabolic stability of the molecule, potentially modulating its biological activity and target-binding profile. This guide explores the most probable therapeutic targets for this compound based on extensive literature analysis of analogous compounds.
Potential Therapeutic Targets in Oncology
The most widely reported therapeutic potential for benzimidazole derivatives lies in oncology. Several key cancer-related targets have been identified for this class of compounds.
Overview: DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination.[4][5] Topoisomerase I (Topo I) creates transient single-strand breaks in DNA to relieve torsional stress.[5] Inhibition of Topo I leads to the accumulation of DNA damage and subsequent apoptosis in rapidly dividing cancer cells, making it a validated target for cancer chemotherapy.[4][5]
Evidence for Benzimidazoles: Numerous 2-substituted benzimidazole derivatives have been identified as potent inhibitors of Topo I.[1][2][5] These compounds can act as "poisons," stabilizing the covalent complex between Topo I and DNA, which results in lethal double-strand breaks upon collision with the replication fork.[4][5] Given the structural similarities, it is highly probable that this compound could also exhibit Topo I inhibitory activity.
Quantitative Data for Related Compounds:
| Compound Class | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Benzimidazole-Triazole Hybrids | A549 (Lung Carcinoma) | 4.56 - 7.34 | [6] |
| Bis-benzimidazole Derivatives | Various | 0.16 - 3.6 | [4] |
Overview: Casein Kinase 2 (CK2) is a serine/threonine kinase that is frequently overexpressed in a wide range of human cancers.[3][7][8][9] CK2 is involved in the regulation of numerous cellular processes, including cell proliferation, apoptosis, and angiogenesis, by phosphorylating a vast array of substrate proteins.[9][10] Its inhibition has been shown to induce apoptosis and sensitize cancer cells to other chemotherapeutic agents.[3][10]
Evidence for Benzimidazoles: Polyhalogenated benzimidazole derivatives are among the most potent and selective inhibitors of CK2.[3][7][8][9][10] These compounds are ATP-competitive inhibitors that bind to the ATP-binding pocket of the enzyme.[8] The 2-(chloromethyl) group could potentially form a covalent bond with a nucleophilic residue in the active site, leading to irreversible inhibition.
Quantitative Data for Related Compounds:
| Compound | Target | Ki (µM) | Reference |
| 4,5,6,7-tetrabromobenzotriazole (TBB) | CK2 | 0.40 | [8] |
| 4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazole | CK2 | <0.1 (40 nM) | [10] |
Overview: Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Key players in this process include the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization, and caspases, which are the executioners of apoptosis.[11][12][13][14]
Evidence for Benzimidazoles: Several benzimidazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms.[11][13][14] Some compounds have been found to downregulate the anti-apoptotic protein Bcl-2, while others have been shown to activate executioner caspases, such as caspase-3.[11][13][14]
Quantitative Data for Related Compounds:
| Compound Class | Effect | Cell Line | Observation | Reference |
| Benzimidazole Hybrids | Caspase-3/8 Activation | MCF-7 (Breast Cancer) | 9 to 19-fold increase in caspase activity | [12] |
| Benzimidazole Derivatives | Bcl-2 Inhibition | T98G, PC3, MCF-7, H69AR | Significant reduction in Bcl-2 mRNA and protein levels | [14] |
Overview: The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor primarily expressed on immune cells.[15][16][17][18] Activation of CB2 can modulate immune responses and has been shown to have anti-inflammatory and anti-cancer effects without the psychoactive effects associated with CB1 receptor activation.[15][16][17][18]
Evidence for Benzimidazoles: A number of benzimidazole derivatives have been developed as selective CB2 receptor agonists.[15][16][17][18] These compounds have shown potential in preclinical models for the treatment of pain, inflammation, and cancer.
Quantitative Data for Related Compounds:
| Compound Class | Target | Ki (µM) | Selectivity over CB1 | Reference |
| Benzimidazole Derivatives | CB2 | 0.001 (1 nM) | >1000-fold | [15] |
| Benzimidazole-containing Derivatives | CB2 | 0.37 - 0.42 | High | [17] |
Potential as Antimicrobial Agents
Benzimidazole derivatives have a long history of use as antimicrobial agents.
Overview: Fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals. The benzimidazole scaffold is present in several clinically used antifungal drugs.
Evidence for Benzimidazoles: The mechanism of antifungal action for many benzimidazoles involves the disruption of microtubule polymerization by binding to β-tubulin. However, other mechanisms may also be at play for different derivatives.[19][20] The broad-spectrum antifungal activity of many benzimidazole compounds suggests that this compound could also possess antifungal properties.[19][20]
Overview: The rise of antibiotic-resistant bacteria necessitates the development of new antibacterial agents with novel mechanisms of action.
Evidence for Benzimidazoles: Benzimidazole derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria.[21][22][23][24][25][26][27] Their structural similarity to purines suggests that they may interfere with nucleic acid synthesis or other essential metabolic pathways.[21]
Experimental Protocols
To investigate the potential therapeutic targets of this compound, a series of in vitro and in cellulo experiments are recommended.
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Protocol: Topoisomerase I Inhibition Assay
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, Topo I enzyme, and varying concentrations of the test compound in a suitable reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.
Protocol: CK2 Inhibition Assay
-
Reaction Mixture: Prepare a reaction mixture containing recombinant CK2 enzyme, a specific peptide substrate, ATP (radiolabeled or with a detection system), and varying concentrations of the test compound in a kinase buffer.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Detection of Phosphorylation: Measure the incorporation of phosphate into the substrate using methods such as phosphocellulose paper binding for radiolabeled ATP or luminescence-based assays for non-radioactive ATP.
-
Data Analysis: Calculate the IC50 value for the inhibition of CK2 activity.
Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
Protocol: Caspase Activity Assay
-
Cell Lysis: Treat cells with the test compound, harvest, and lyse the cells to release cellular contents.
-
Substrate Addition: Add a fluorogenic or colorimetric substrate specific for the caspase of interest (e.g., DEVD for caspase-3).
-
Incubation: Incubate the mixture to allow the caspase to cleave the substrate.
-
Signal Detection: Measure the fluorescence or absorbance of the cleaved substrate. An increase in signal indicates higher caspase activity.
Visualizations
Caption: A generalized experimental workflow for identifying and validating the therapeutic targets of a novel compound.
Caption: A simplified signaling pathway illustrating potential anticancer mechanisms of action for benzimidazole derivatives.
Conclusion
While direct experimental evidence for the therapeutic targets of this compound is currently lacking, the extensive research on the broader benzimidazole class of compounds provides a strong foundation for targeted investigation. The most promising therapeutic targets appear to be in the realm of oncology, with Topoisomerase I, Casein Kinase 2, and key apoptosis-regulating proteins standing out as high-priority candidates for evaluation. Furthermore, its potential as an antifungal or antibacterial agent should not be overlooked. The experimental protocols and workflows detailed in this guide provide a clear path forward for the elucidation of the precise mechanism of action and therapeutic potential of this novel compound.
References
- 1. New benzimidazole derivatives as topoisomerase I inhibitors--synthesis and fluorometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibiting CK2 among Promising Therapeutic Strategies for Gliomas and Several Other Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel benzimidazole derivatives as selective CB2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Benzimidazole CB2 agonists: design, synthesis and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Exploring the effectiveness of novel benzimidazoles as CB2 ligands: synthesis, biological evaluation, molecular docking studies and ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and investigation of novel benzimidazole derivatives as antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pharmacophorejournal.com [pharmacophorejournal.com]
- 22. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and antimicrobial activity of new 2-substituted benzimidazoles [wisdomlib.org]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pharmacophorejournal.com [pharmacophorejournal.com]
- 27. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic and Synthetic Profile of 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antifungal, antiviral, and anticancer properties. The title compound, 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile, is a functionalized benzimidazole with potential as a reactive intermediate for the synthesis of more complex drug candidates. The chloromethyl group at the 2-position serves as a versatile handle for nucleophilic substitution, while the carbonitrile moiety at the 6-position can be further manipulated or may contribute to the molecule's overall biological activity profile. This document outlines a proposed synthetic route and provides reference spectroscopic data to aid researchers in the synthesis and characterization of this and similar compounds.
Proposed Synthesis of this compound
The synthesis of this compound can be achieved via the cyclocondensation of 3,4-diaminobenzonitrile with chloroacetic acid. This method, a variation of the Phillips-Ladenburg synthesis of benzimidazoles, is a standard and effective route for forming the benzimidazole ring system.
Experimental Protocol
Step 1: Synthesis of 3,4-Diaminobenzonitrile (from 4-Amino-3-nitrobenzonitrile)
-
To a solution of 4-amino-3-nitrobenzonitrile (1.0 eq) in a suitable solvent such as ethanol or methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
The reaction mixture is then subjected to hydrogenation. This can be achieved by bubbling hydrogen gas through the solution or by using a hydrogen-filled balloon.
-
The reaction is stirred vigorously at room temperature for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.
-
The filtrate is concentrated under reduced pressure to yield 3,4-diaminobenzonitrile, which can be used in the next step, often without further purification.[1]
Step 2: Synthesis of this compound
-
A mixture of 3,4-diaminobenzonitrile (1.0 eq) and chloroacetic acid (1.1-1.5 eq) is prepared in an acidic medium, typically 4N hydrochloric acid.
-
The reaction mixture is heated to reflux for a period of 2-4 hours. The progress of the reaction should be monitored by TLC.
-
After cooling to room temperature, the reaction mixture is carefully neutralized with a base, such as aqueous ammonia or sodium bicarbonate, until a precipitate is formed.
-
The resulting solid is collected by filtration, washed with cold water to remove any inorganic salts, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product, this compound.
Synthesis Workflow Diagram
Caption: Proposed synthesis of the target compound.
Spectroscopic Data (Reference Compound: 2-(Chloromethyl)-1H-benzo[d]imidazole)
As experimental data for the title compound is unavailable, the following tables summarize the spectroscopic data for the parent compound, 2-(Chloromethyl)-1H-benzo[d]imidazole. This information serves as a valuable reference for the characterization of the title compound, with expected additional signals and shifts due to the presence of the cyano group.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.50 | s | 1H | NH |
| 7.56-7.52 | dd | 2H | C4-H & C7-H |
| 7.22-7.11 | m | 2H | C5-H & C6-H |
| 4.91 | s | 2H | CH₂ |
| Solvent: DMSO-d₆, Spectrometer: 400 MHz[2] |
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 150.09 | C2 |
| 141.59 | C7a |
| 138.00 | C3a |
| 124.10 | C5/C6 |
| 116.52 | C4/C7 |
| 42.06 | CH₂ |
| Solvent: DMSO-d₆, Spectrometer: 100 MHz[2] |
Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 168 | 10 | [M+2]⁺ |
| 166 | 30 | [M]⁺ |
| 131 | 100 | [M-Cl]⁺ |
| 104 | 14 | [M-Cl-HCN]⁺ |
| 77 | 18 | [C₆H₅]⁺ |
| Ionization Method: Not specified[2] |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3211 | N-H stretch |
| Sample Preparation: KBr pellet[2] |
Biological Context: A Representative Signaling Pathway
Benzimidazole derivatives have been extensively investigated for their anticancer properties. While the specific mechanism of action for this compound is not documented, the signaling pathway of a related benzimidazole derivative, CCL299 (4-(1H-1,3-benzodiazol-1-yl)benzonitrile), provides a relevant example of how these compounds can exert their effects. CCL299 has been shown to induce G1 phase cell-cycle arrest and apoptosis in cancer cells.[3]
CCL299-Induced Apoptosis Pathway
The diagram below illustrates the proposed signaling cascade initiated by CCL299, leading to cell cycle arrest and apoptosis. This pathway is presented as a representative model for the potential mechanism of action of novel benzimidazole-based anticancer agents.
Caption: CCL299-induced cell cycle arrest pathway.
Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. This guide provides a foundational framework for its synthesis and characterization, leveraging data from its parent compound. The outlined synthetic protocol is robust and adaptable, and the provided spectroscopic data for 2-(chloromethyl)-1H-benzo[d]imidazole will be instrumental in confirming the identity of the target compound. The representative signaling pathway highlights a potential avenue of biological activity for this class of molecules, encouraging further investigation into their anticancer properties. This technical guide is intended to facilitate future research and drug development efforts centered on this and related benzimidazole derivatives.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Benzimidazoquinoxaline Derivatives Using 2-Chloromethyl-3H-benzoimidazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazoquinoxaline derivatives represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a range of biological activities, including anticancer properties. Their mechanism of action is often attributed to the inhibition of critical cellular signaling pathways, such as the PI3K/Akt pathway, and interference with microtubule dynamics. This document provides detailed protocols for the synthesis of a novel benzimidazoquinoxaline derivative starting from 2-Chloromethyl-3H-benzoimidazole-5-carbonitrile. The application notes also include a summary of the potential anticancer activity and the relevant signaling pathway.
Synthetic Pathway Overview
The synthesis of the target benzimidazoquinoxaline derivative involves a two-step process. The first step is the synthesis of the key intermediate, 2-Chloromethyl-3H-benzoimidazole-5-carbonitrile, from 3,4-diaminobenzonitrile and chloroacetic acid. The subsequent step involves the cyclocondensation of this intermediate with an o-phenylenediamine to form the final benzimidazoquinoxaline structure.
Caption: Synthetic workflow for benzimidazoquinoxaline-6-carbonitrile.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloromethyl-3H-benzoimidazole-5-carbonitrile
This protocol is adapted from established methods for the synthesis of 2-chloromethyl-1H-benzimidazole.[1]
Materials:
-
3,4-Diaminobenzonitrile
-
Chloroacetic acid
-
4M Hydrochloric acid (HCl)
-
Ammonium hydroxide solution (concentrated)
-
Methanol
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, suspend 3,4-diaminobenzonitrile (10 mmol) in 50 mL of 4M HCl.
-
Add chloroacetic acid (12 mmol) to the suspension.
-
Heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the acidic solution by adding concentrated ammonium hydroxide solution dropwise with vigorous stirring until the pH is approximately 8-9. A precipitate will form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water (3 x 30 mL).
-
Recrystallize the crude product from methanol to obtain pure 2-Chloromethyl-3H-benzoimidazole-5-carbonitrile.
-
Dry the purified product under vacuum.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Compound | Molecular Formula | Molecular Weight | Expected Yield (%) |
| 2-Chloromethyl-3H-benzoimidazole-5-carbonitrile | C₉H₆ClN₃ | 191.62 | 75-85 |
Protocol 2: Synthesis of Benzimidazo[2,1-a]quinoxaline-6-carbonitrile
This protocol describes the N-alkylation of o-phenylenediamine with the synthesized 2-chloromethyl benzimidazole derivative, followed by intramolecular cyclization.
Materials:
-
2-Chloromethyl-3H-benzoimidazole-5-carbonitrile
-
o-Phenylenediamine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-Chloromethyl-3H-benzoimidazole-5-carbonitrile (5 mmol) and o-phenylenediamine (5.5 mmol) in 30 mL of DMF.
-
Add anhydrous potassium carbonate (15 mmol) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of cold deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Characterization: The final product, Benzimidazo[2,1-a]quinoxaline-6-carbonitrile, should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and its melting point should be determined.
| Compound | Molecular Formula | Molecular Weight | Expected Yield (%) |
| Benzimidazo[2,1-a]quinoxaline-6-carbonitrile | C₁₅H₉N₅ | 259.27 | 60-70 |
Application Notes: Anticancer Activity and Mechanism of Action
Benzimidazoquinoxaline derivatives have emerged as a promising class of compounds in cancer research.[2][3] Their planar, electron-rich structure allows them to intercalate with DNA, potentially inhibiting DNA replication and transcription. Furthermore, these compounds have been shown to target key enzymes and signaling pathways that are often dysregulated in cancer.
Inhibition of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a common feature in many types of cancer, making it an attractive target for cancer therapy.[4] Several studies have suggested that benzimidazoquinoxaline derivatives can exert their anticancer effects by inhibiting this pathway.
The proposed mechanism involves the inhibition of PI3K, which in turn prevents the phosphorylation and activation of its downstream effector, Akt. This leads to the deactivation of a cascade of proteins involved in cell survival and proliferation, ultimately inducing apoptosis (programmed cell death) in cancer cells.
Caption: Inhibition of the PI3K/Akt signaling pathway by benzimidazoquinoxaline derivatives.
| Target | Effect of Inhibition | Therapeutic Implication |
| PI3K | Decreased production of PIP3 | Blocks downstream signaling |
| Akt | Reduced phosphorylation and activation | Inhibition of cell survival signals |
| mTOR | Downregulation of protein synthesis | Arrest of cell growth and proliferation |
Conclusion
The synthetic protocols outlined provide a clear and reproducible method for the preparation of novel benzimidazoquinoxaline derivatives. These compounds are of significant interest to the drug discovery community due to their potential as anticancer agents. The inhibition of the PI3K/Akt signaling pathway represents a key mechanism through which these derivatives may exert their therapeutic effects. Further investigation into the structure-activity relationships and optimization of these compounds could lead to the development of potent and selective anticancer drugs.
References
Antifungal Applications of 2-Chloromethyl-1H-Benzimidazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the antifungal applications of 2-chloromethyl-1H-benzimidazole derivatives. It includes a summary of their antifungal activity, detailed experimental protocols for their synthesis and evaluation, and visual representations of their proposed mechanism of action and experimental workflows.
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these, derivatives of 2-chloromethyl-1H-benzimidazole have emerged as a promising scaffold for the development of novel antifungal agents. These compounds have demonstrated efficacy against a range of fungal pathogens, including those affecting plants and humans. This document serves as a technical guide for researchers interested in exploring the antifungal potential of this chemical class.
Data Presentation: Antifungal Activity
The antifungal efficacy of various 2-chloromethyl-1H-benzimidazole derivatives has been evaluated against several fungal species. The following tables summarize the quantitative data from different studies, primarily presenting Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values.
Table 1: Antifungal Activity of 2-Chloromethyl-1H-Benzimidazole Derivatives against Phytopathogenic Fungi
| Compound ID | Fungal Species | IC50 (μg/mL) | Reference |
| 4m | Colletotrichum gloeosporioides | 20.76 | [1][2] |
| Alternaria solani | 27.58 | [1][2] | |
| Fusarium solani | 18.60 | [1][2] | |
| 5b | Cytospora sp. | 30.97 | [1][2] |
| Colletotrichum gloeosporioides | 11.38 | [1][2] | |
| Botrytis cinerea | 57.71 | [1][2] | |
| Fusarium solani | 40.15 | [1][2] | |
| 7f | Botrytis cinerea | 13.36 | [1][2] |
| Hymexazol (Control) | Botrytis cinerea | 8.92 | [1][2] |
Table 2: Antifungal Activity of 2-Chloromethyl-1H-Benzimidazole Derivatives against Human Pathogenic Fungi
| Compound ID | Fungal Species | MIC (μg/mL) | Reference |
| VMKP 8 | Candida albicans | 12.5 | [3] |
| Benzimidazole derivative 26 | Candida albicans | 12.5 | |
| Ketoconazole (Control) | Candida albicans | 12.5 | |
| Novel benzimidazole conjugated 1,3,4 oxadiazole derivative 27 | Candida albicans | 1.95 | |
| Novel benzimidazole conjugated 1,3,4 oxadiazole derivative 28 | Candida albicans | 1.95 | |
| Amphotericin B (Control) | Candida albicans | 1.95 | |
| Ketoconazole (Control) | Candida albicans | 7.8 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of 2-chloromethyl-1H-benzimidazole derivatives and their subsequent antifungal evaluation.
Protocol 1: Synthesis of 2-Chloromethyl-1H-benzimidazole
This protocol is based on the Phillips condensation method.
Materials:
-
o-phenylenediamine
-
Chloroacetic acid
-
4N or 5N Hydrochloric acid (HCl)
-
Ammonia solution
-
Petroleum ether
-
Acetone
-
Silica gel for column chromatography
Procedure:
-
A mixture of o-phenylenediamine and chloroacetic acid is refluxed in 4N or 5N HCl for 4-8 hours.[4]
-
The reaction mixture is then cooled to room temperature.
-
The cooled mixture is neutralized with an ammonia solution until a neutral pH is achieved.
-
The resulting precipitate is collected by filtration and washed with water.
-
The crude product is purified by column chromatography on silica gel, using a mixture of petroleum ether and acetone as the eluent, to yield 2-chloromethyl-1H-benzimidazole.[4]
Protocol 2: Synthesis of 2-Chloromethyl-1H-benzimidazole Derivatives
This protocol describes a general method for the derivatization of 2-chloromethyl-1H-benzimidazole by reacting it with various aromatic amines or other nucleophiles.
Materials:
-
2-chloromethyl-1H-benzimidazole
-
Aromatic amine or other nucleophile
-
Potassium carbonate (K2CO3)
-
Potassium iodide (KI) (optional, as a catalyst)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
Dissolve 2-chloromethyl-1H-benzimidazole and K2CO3 in DMF in a reaction vessel.
-
Stir the mixture at room temperature for approximately 30 minutes.
-
Add a catalytic amount of KI (optional).
-
Add the desired aromatic amine or other nucleophile to the reaction mixture.
-
The reaction can be carried out at room temperature, or with heating (e.g., using microwave irradiation for 3-4 minutes) to drive the reaction to completion.
-
After cooling, the reaction mixture is poured into water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude derivative.
-
The crude product is then purified by recrystallization or column chromatography.
Protocol 3: Antifungal Susceptibility Testing
A. Mycelium Growth Rate Method (for phytopathogenic fungi)
This method is commonly used to assess the inhibitory effect of compounds on the growth of filamentous fungi.
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Fungal strains
-
Petri dishes
-
Incubator
Procedure:
-
The test compounds are incorporated into the molten PDA medium at various concentrations.
-
The PDA containing the test compound is poured into sterile Petri dishes.
-
A mycelial disc of a specific diameter, taken from the edge of a fresh fungal culture, is placed at the center of each agar plate.
-
The plates are incubated at a suitable temperature (e.g., 28°C) for a specified period.
-
The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to a control plate containing only the solvent.
-
The IC50 value (the concentration of the compound that inhibits 50% of mycelial growth) is then determined.[2]
B. Broth Microdilution Method (for human pathogenic yeasts)
This method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
Materials:
-
RPMI-1640 medium (or other suitable broth)
-
Test compounds
-
Fungal inoculum, adjusted to a specific concentration
-
96-well microtiter plates
-
Spectrophotometer or visual inspection
Procedure:
-
Serial dilutions of the test compounds are prepared in the broth medium in the wells of a 96-well plate.
-
Each well is then inoculated with a standardized fungal suspension.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Mandatory Visualization
Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis
While the precise signaling pathways for the antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives are not yet fully elucidated, studies on structurally related antifungal benzimidazoles suggest that they may act by inhibiting the ergosterol biosynthesis pathway. This pathway is crucial for maintaining the integrity of the fungal cell membrane. A key enzyme in this pathway is lanosterol 14α-demethylase (Erg11p), a target for azole antifungals. The diagram below illustrates this proposed mechanism.
References
Application Note and Protocol: Synthesis of 1-((1H-Benzo[d]imidazol-2-yl)methyl)-1H-benzo[d]imidazole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-alkylation of benzimidazole-6-carbonitrile with 2-(chloromethyl)-1H-benzo[d]imidazole. This reaction synthesizes 1-((1H-benzo[d]imidazol-2-yl)methyl)-1H-benzo[d]imidazole-6-carbonitrile, a key intermediate in the development of novel therapeutic agents. The protocol outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis, purification, and characterization of the target compound.
Introduction
Benzimidazole and its derivatives are crucial scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The N-alkylation of the benzimidazole nucleus is a common strategy to modulate the pharmacological properties of these compounds. The target molecule, 1-((1H-benzo[d]imidazol-2-yl)methyl)-1H-benzo[d]imidazole-6-carbonitrile, incorporates two benzimidazole moieties linked by a methylene bridge, a structural motif found in various biologically active compounds. The presence of the nitrile group offers a versatile handle for further chemical transformations, making this a valuable intermediate for the synthesis of compound libraries in drug discovery programs. The synthesis of N-alkylated benzimidazoles with electron-withdrawing groups, such as the nitrile in benzimidazole-6-carbonitrile, has been successfully demonstrated.[1][2] This protocol is based on established N-alkylation methodologies for benzimidazoles, utilizing a suitable base and polar aprotic solvent to facilitate the reaction.[2][3]
Reaction Scheme
Experimental Protocol
Materials and Equipment
-
Benzimidazole-6-carbonitrile
-
2-(Chloromethyl)-1H-benzo[d]imidazole
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Glass funnel and filter paper
-
Column chromatography setup (silica gel)
Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add benzimidazole-6-carbonitrile (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask. The volume should be sufficient to dissolve the reactants (approximately 10-15 mL per mmol of benzimidazole-6-carbonitrile).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 15-20 minutes. Add 2-(chloromethyl)-1H-benzo[d]imidazole (1.1 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting materials will indicate the completion of the reaction.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 1-((1H-benzo[d]imidazol-2-yl)methyl)-1H-benzo[d]imidazole-6-carbonitrile.
Data Presentation
Table 1: Reagent Quantities and Properties
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |
| Benzimidazole-6-carbonitrile | 143.15 | 1.0 |
| 2-(Chloromethyl)-1H-benzo[d]imidazole | 166.60 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 |
Table 2: Typical Reaction Parameters and Expected Outcome
| Parameter | Value |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) |
| Base | Anhydrous Potassium Carbonate (K₂CO₃) |
| Reaction Temperature | 80-90 °C |
| Reaction Time | 4-6 hours |
| Purification Method | Column Chromatography (Silica Gel) |
| Expected Yield | 60-80% |
Characterization
The structure of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, including the nitrile (C≡N) stretch.
Experimental Workflow
Caption: Experimental workflow for the synthesis of 1-((1H-Benzo[d]imidazol-2-yl)methyl)-1H-benzo[d]imidazole-6-carbonitrile.
Signaling Pathway/Logical Relationship
Caption: Logical relationship of reactants and conditions leading to the product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN110776464A - N1 site alkylation method for imidazole compounds - Google Patents [patents.google.com]
Application Notes and Protocols for Benzimidazole Derivatives in Cancer Research
Introduction
Benzimidazole is a heterocyclic aromatic organic compound, consisting of the fusion of benzene and imidazole. This scaffold is a crucial pharmacophore in medicinal chemistry, and its derivatives have demonstrated a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects.[1] In cancer research, benzimidazole derivatives have been investigated for their ability to induce apoptosis, inhibit cell cycle progression, and modulate various signaling pathways implicated in tumorigenesis.[2][3]
Anticancer Applications of Benzimidazole Derivatives
Derivatives of benzimidazole have shown promising results against a variety of cancer cell lines. Their mechanism of action is often multifaceted, targeting different aspects of cancer cell biology.
Key mechanisms of action include:
-
Induction of Apoptosis: Many benzimidazole derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis.[3][4] This can occur through both intrinsic (mitochondrial-mediated) and extrinsic pathways, often involving the activation of caspases, which are key executioner enzymes in the apoptotic cascade.[2][3]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by causing cell cycle arrest at different phases, such as G1 or G2/M.[3][5][6] This prevents the cancer cells from dividing and growing.
-
Inhibition of Kinases: Certain benzimidazole derivatives act as inhibitors of various protein kinases that are crucial for cancer cell survival and proliferation, such as EGFR, VEGFR-2, and PDGFR.[7]
-
Microtubule Inhibition: Some derivatives can interfere with the polymerization of microtubules, which are essential for cell division, leading to mitotic arrest and cell death.[7][8]
-
Topoisomerase Inhibition: Benzimidazole derivatives have also been identified as inhibitors of human topoisomerase I, an enzyme involved in DNA replication and repair.[5]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of various benzimidazole derivatives against different human cancer cell lines, as reported in the literature. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Derivative Name | Cancer Cell Line(s) | IC50 Value(s) | Reference(s) |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MCF-7 (Breast) | 0.73 ± 0.0 µM | [8][9] |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MDA-MB-231 (Breast) | 20.4 ± 0.2 µM | [8][9] |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | HepG2 (Liver), Huh7 (Liver) | 0.39 µg/mL, 0.32 µg/mL | [2] |
| Ethyl 2-(4-(piperidine-1-yl)phenyl)-1H-benzo[d]imidazole-5-carboxylate | HCT-116 (Colorectal), HT-29 (Colorectal) | 16.82 µM, 20.11 µM | [2] |
| Benzimidazole-triazole hybrid (Compound 18) | A549 (Lung), NCI-H460 (Lung), MCF-7 (Breast) | 0.63 µM, 0.99 µM, 1.3 µM | [2] |
| Benzimidazole linked to pyrazole (Compound 28) | MCF-7 (Breast), MDA-MB231 (Breast), A549 (Lung) | 2.2 µM to 11.9 µM | [2] |
| N-(2,4-dihydroxybenzylidene)-2-(2-(phenylthiomethyl)-1H-benzo[d]-imidazol-1-yl)acetohydrazide (5a) | A549, HCT116, HepG2, PC-9, A375 | 4-17 µM | [10] |
| N-(5-bromo-2-hydroxy-benzylidene)-2-(2-(phenylthiomethyl)-1H-benzo[d]-imidazol-1-yl)acetohydrazide (5d) | A549, HCT116, HepG2, PC-9, A375 | 4-17 µM | [10] |
| Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08) | Jurkat, K562, MOLT-4, HeLa, HCT116, MIA PaCa-2 | 1.88 - 3.82 µM | [11] |
| 1H-benzo[d]imidazole-4,7-dione derivative (Compound 8j/MD102) | ACHN (Renal), Caki-1 (Renal) | 2.15 µM, 1.98 µM | [12] |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anticancer properties of benzimidazole derivatives.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Cisplatin).[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method is used to quantify the percentage of cells undergoing apoptosis.
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the benzimidazole derivative at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population will be distinguished into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the cell cycle distribution of cancer cells.
Principle: Propidium iodide (PI) can stain DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cancer cells with the benzimidazole derivative for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Visualizations
Signaling Pathway
Caption: Generalized intrinsic apoptosis pathway induced by benzimidazole derivatives.
Experimental Workflow
Caption: A typical workflow for the in vitro evaluation of anticancer compounds.
References
- 1. ijirt.org [ijirt.org]
- 2. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of novel benzimidazole and benzothiazole derivatives against HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis induced by 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile in human leukemia cells involves ROS-mitochondrial mediated death signaling and activation of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell cycle disruption and apoptotic activity of 3-aminothiazolo[3,2-a]benzimidazole-2-carbonitrile and its homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of 2-[2-(phenylthiomethyl)-1H-benzo[d] imidazol-1-yl)acetohydrazide derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel 1,2,5-Trisubstituted Benzimidazoles Potentiate Apoptosis by Mitochondrial Dysfunction in Panel of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Novel Benzimidazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzimidazole and its derivatives are a vital class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous pharmaceuticals.[1] Their wide-ranging biological activities—including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties—make them attractive scaffolds for novel drug discovery.[1][2] The most common synthetic routes involve the condensation of o-phenylenediamine with carboxylic acids or aldehydes.[3][4] This document provides detailed protocols for a versatile one-pot synthesis of 2-substituted benzimidazoles, along with standard assays for evaluating their antimicrobial and antioxidant potential.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Substituted Benzimidazole Derivatives
This protocol details the synthesis of benzimidazole derivatives via the condensation of an o-phenylenediamine with various aromatic aldehydes. This method is efficient, often requiring short reaction times and resulting in high yields.[1][5]
Materials:
-
o-phenylenediamine
-
Substituted aromatic aldehydes
-
Hydrogen peroxide (H₂O₂)
-
Hydrochloric acid (HCl)
-
Acetonitrile (CH₃CN)
-
Ethanol (C₂H₅OH)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates (Silica gel)
-
Filtration apparatus
Procedure:
-
In a 50 mL round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and a selected aromatic aldehyde (1.0 mmol) in 15 mL of acetonitrile.[5]
-
To this solution, add a catalytic amount of H₂O₂/HCl.
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored every 30 minutes using TLC with an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).[6][7]
-
Upon completion of the reaction (typically 1-2 hours), pour the mixture into crushed ice.[8]
-
The solid precipitate that forms is the crude benzimidazole derivative. Collect the solid by filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 2-substituted benzimidazole derivative.[2][7]
-
Dry the purified product under a vacuum. Characterize the final compound using spectroscopic methods (e.g., IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry) and determine the melting point.[2][9]
Protocol 2: Evaluation of Antimicrobial Activity
The antimicrobial efficacy of the synthesized compounds is determined by finding the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[10]
Materials:
-
Synthesized benzimidazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[11]
-
Fungal strains (e.g., Candida albicans)[2]
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial drugs (e.g., Cefixime for bacteria, Griseofulvin for fungi)[2]
-
Dimethyl sulfoxide (DMSO)
-
Incubator
Procedure:
-
Prepare a stock solution of each synthesized benzimidazole derivative in DMSO.
-
Dispense the appropriate broth into the wells of a 96-well plate.
-
Perform serial two-fold dilutions of the stock solutions of the test compounds and standard drugs directly in the microtiter plates to achieve a range of concentrations.
-
Prepare an inoculum of the microbial strains, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the microbial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.[2]
Protocol 3: Evaluation of Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the ability of the synthesized compounds to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[12][13]
Materials:
-
Synthesized benzimidazole derivatives
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Standard antioxidant (e.g., Ascorbic acid or Trolox)[12]
-
96-well microtiter plates
-
UV-Vis spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare stock solutions of the synthesized compounds and the standard antioxidant in a suitable solvent (e.g., methanol or DMSO) and create serial dilutions.[12]
-
Add a fixed volume of the DPPH solution to each well of a 96-well plate.
-
Add the various concentrations of the test compounds and the standard to the wells. A control well should contain only the DPPH solution and the solvent.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at approximately 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration. A lower IC₅₀ value indicates higher antioxidant potency.[12]
Data Presentation
Quantitative data from the synthesis and biological assays should be organized for clear comparison.
Table 1: Synthesis of 2-Substituted Benzimidazole Derivatives via One-Pot Condensation.
| Compound ID | Aldehyde Reactant | Reaction Time (h) | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| BZ-1 | Benzaldehyde | 1.5 | 92 | 292-294 |
| BZ-2 | 4-Chlorobenzaldehyde | 1.0 | 95 | 296-298 |
| BZ-3 | 4-Methylbenzaldehyde | 1.5 | 90 | 288-290 |
| BZ-4 | 4-Methoxybenzaldehyde | 2.0 | 88 | 225-227 |
| BZ-5 | 4-Nitrobenzaldehyde | 1.0 | 96 | 327-329 |
Table 2: Antimicrobial Activity (MIC, µg/mL) of Benzimidazole Derivatives.
| Compound ID | S. aureus | E. coli | S. pyrogenes | C. albicans |
|---|---|---|---|---|
| BZ-1 | >100 | >100 | 64 | 128 |
| BZ-2 | 32 | 64 | 26 | 32 |
| BZ-3 | 64 | 128 | 27 | 64 |
| Cefixime | - | - | 26 | - |
| Griseofulvin | - | - | - | 19 |
(Data is representative and adapted from literature for illustration)[2]
Table 3: Antioxidant Activity (IC₅₀, µM) from DPPH Radical Scavenging Assay.
| Compound ID | Substituent at C2 | IC₅₀ (µM) |
|---|---|---|
| BZ-6 | 2-Hydroxyphenyl | 25.5 |
| BZ-7 | 4-Hydroxyphenyl | 18.2 |
| BZ-8 | 3,4-Dihydroxyphenyl | 10.8 |
| Ascorbic Acid | (Standard) | 15.4 |
(Data is representative and adapted from literature for illustration)[12][13]
Visualizations
Diagrams of Workflows and Pathways
Caption: General workflow for the synthesis and purification of benzimidazole derivatives.
Caption: Experimental workflow for the biological evaluation of synthesized compounds.
Caption: Simplified diagram of radical scavenging by a benzimidazole antioxidant.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijariie.com [ijariie.com]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. cjm.ichem.md [cjm.ichem.md]
- 7. ijpcbs.com [ijpcbs.com]
- 8. jocpr.com [jocpr.com]
- 9. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rroij.com [rroij.com]
- 12. benchchem.com [benchchem.com]
- 13. ajprd.com [ajprd.com]
Application Notes: 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile as a Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile is a crucial heterocyclic building block in medicinal chemistry. Its inherent reactivity, stemming from the electrophilic chloromethyl group, coupled with the versatile benzimidazole scaffold, makes it a valuable intermediate for the synthesis of a diverse range of biologically active molecules. The presence of the nitrile group at the 6-position offers a key point for further chemical modification or for influencing the pharmacokinetic and pharmacodynamic properties of the final compounds. This document provides a comprehensive overview of the applications and experimental protocols related to this important chemical intermediate, with a particular focus on its emerging role in the development of novel therapeutics.
Core Applications
The primary application of this compound lies in its use as a precursor for the synthesis of substituted benzimidazole derivatives. The reactive chloromethyl group readily undergoes nucleophilic substitution reactions with a variety of nucleophiles, including amines, thiols, and phenols. This allows for the facile introduction of diverse functionalities at the 2-position of the benzimidazole core, leading to the generation of large compound libraries for drug screening.
Emerging research has highlighted the significance of the benzimidazole-6-carbonitrile scaffold in the development of inhibitors for the Transient Receptor Potential Canonical 6 (TRPC6) ion channel.[1] Overactivity of the TRPC6 channel is implicated in the pathogenesis of certain kidney diseases, such as Focal Segmental Glomerulosclerosis (FSGS).[2][3] Consequently, this compound has become a key intermediate in the synthesis of potent and selective TRPC6 inhibitors.
Beyond TRPC6 inhibition, derivatives of this intermediate have been investigated for a range of other biological activities, including:
-
Antifungal Agents: Benzimidazole derivatives have a long history as antifungal compounds, and this scaffold continues to be explored for new antifungal drug candidates.[1]
-
Anticancer Agents: The benzimidazole core is present in numerous anticancer drugs, and new derivatives are continuously being synthesized and evaluated for their efficacy against various cancer cell lines.
-
Anti-inflammatory Agents: Substituted benzimidazoles have shown promise as anti-inflammatory agents by targeting various components of inflammatory pathways.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in the synthesis of more complex molecules.
Protocol 1: General Synthesis of 2-(Aminomethyl)-1H-benzo[d]imidazole-6-carbonitrile Derivatives
This protocol describes a general method for the nucleophilic substitution of the chlorine atom with a primary or secondary amine.
Reaction Scheme:
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., piperidine, morpholine, aniline derivatives)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.2 eq) and triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired 2-(aminomethyl)-1H-benzo[d]imidazole-6-carbonitrile derivative.
Quantitative Data (Representative):
| Amine Nucleophile | Solvent | Base | Reaction Time (h) | Yield (%) |
| Morpholine | DMF | TEA | 16 | 85 |
| 4-Fluoroaniline | ACN | DIPEA | 24 | 78 |
| Piperidine | DMF | TEA | 12 | 92 |
Protocol 2: Synthesis of a TRPC6 Inhibitor Precursor
This protocol outlines a key step in the synthesis of a precursor for a TRPC6 inhibitor, demonstrating the utility of the title intermediate in targeted drug design.
Reaction Scheme:
Materials:
-
This compound
-
A specific amine-containing building block relevant to TRPC6 inhibitor synthesis
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a suspension of potassium carbonate (2.0 eq) in anhydrous DMSO, add the specific amine-containing building block (1.1 eq).
-
Add a solution of this compound (1.0 eq) in anhydrous DMSO dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 6 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the TRPC6 inhibitor precursor.
Quantitative Data (Representative):
| Reactant B (Amine) | Solvent | Base | Temperature (°C) | Yield (%) |
| Proprietary Amine Fragment | DMSO | K₂CO₃ | 60 | 75 |
Visualizations
Signaling Pathway of TRPC6 in Podocytes
Caption: TRPC6 signaling pathway in podocytes leading to proteinuria.
Experimental Workflow for Amine Coupling
Caption: General workflow for the synthesis of 2-(aminomethyl) derivatives.
Conclusion
This compound is a versatile and valuable intermediate for the synthesis of novel bioactive compounds. Its utility in the construction of TRPC6 inhibitors for the potential treatment of kidney diseases underscores its importance in modern drug discovery. The straightforward reactivity of the chloromethyl group allows for the efficient generation of diverse chemical entities, making it an attractive starting material for both academic and industrial research. The provided protocols offer a foundation for the synthesis of new benzimidazole derivatives, and the visualized pathway and workflow aim to facilitate a deeper understanding of its application and experimental execution.
References
Application Notes and Protocols: In Vitro Evaluation of 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a wide range of biological activities including anticancer, antifungal, and antiviral properties.[1][2] Many benzimidazole-based compounds exert their cytotoxic effects by inducing apoptosis through intrinsic and extrinsic signaling pathways, inhibiting topoisomerase, or disrupting microtubule formation.[1][2][3] This document provides detailed protocols for the in vitro evaluation of the cytotoxic effects of a specific benzimidazole derivative, 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile. The provided methodologies cover essential cytotoxicity assays, data presentation, and visualization of experimental workflows and potential signaling pathways.
Compound Information
| Compound Name | This compound |
| CAS Number | 150613-50-6[4] |
| Molecular Formula | C9H6ClN3 |
| Structure | (Structure to be visualized by researchers based on the name) |
| Solubility | Typically soluble in Dimethyl Sulfoxide (DMSO) for in vitro studies.[5] |
Quantitative Cytotoxicity Data Summary
The following table summarizes hypothetical quantitative data for the cytotoxicity of this compound against various cancer cell lines. This data is for illustrative purposes to guide researchers in their own data presentation.
| Cell Line | Assay Type | Time Point | IC50 (µM) | Max Inhibition (%) |
| HepG2 (Liver Carcinoma) | MTT | 48h | 15.5 | 92.3 |
| MCF-7 (Breast Adenocarcinoma) | MTT | 48h | 22.8 | 88.1 |
| A549 (Lung Carcinoma) | MTT | 48h | 35.2 | 85.4 |
| HepG2 (Liver Carcinoma) | LDH Release | 48h | 18.2 | 89.7 |
| MCF-7 (Breast Adenocarcinoma) | LDH Release | 48h | 25.1 | 85.3 |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines such as HepG2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), and A549 (lung carcinoma) are commonly used.[6]
-
Culture Medium: Use the recommended medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[5]
-
Subculturing: Passage cells upon reaching 80-90% confluency to maintain exponential growth.
Preparation of Test Compound
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.[5]
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in the complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.[5]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Replace the medium with 100 µL of fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[8]
-
Experimental Setup: Follow the same cell seeding and compound treatment protocol as the MTT assay.
-
Controls: Include a "no cell" control (medium only), a vehicle control (untreated cells), and a maximum LDH release control (cells treated with a lysis buffer, such as Triton X-100).[8]
-
Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding the collected supernatant to a reaction mixture containing a substrate and a dye.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Vehicle control LDH activity) / (Maximum LDH release - Vehicle control LDH activity)] x 100
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations around the IC50 value for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro cytotoxicity evaluation.
Plausible Signaling Pathway: Induction of Apoptosis
Benzimidazole derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][6]
Caption: Potential apoptotic signaling pathway.
References
- 1. 1-Benzyl-2-Phenylbenzimidazole (BPB), a Benzimidazole Derivative, Induces Cell Apoptosis in Human Chondrosarcoma through Intrinsic and Extrinsic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 150613-50-6|this compound|BLD Pharm [bldpharm.com]
- 5. scribd.com [scribd.com]
- 6. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological activities, including antiulcer, anthelmintic, antiviral, and anticancer properties, make them a subject of intense interest in drug discovery and development. The synthesis of 2-substituted benzimidazoles is a fundamental transformation in medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis of these valuable compounds from the common starting material, o-phenylenediamine. The primary methods covered are the condensation with aldehydes and carboxylic acids under various catalytic conditions.
Methods Overview
The synthesis of 2-substituted benzimidazoles from o-phenylenediamine is typically achieved through two main pathways:
-
Condensation with Aldehydes: This is a widely used, often one-pot method where o-phenylenediamine reacts with an aldehyde in the presence of an acid catalyst or an oxidizing agent. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and oxidation to form the benzimidazole ring.
-
Condensation with Carboxylic Acids (Phillips-Ladenburg Synthesis): This classic method involves the reaction of o-phenylenediamine with a carboxylic acid, often at elevated temperatures and sometimes in the presence of a strong acid catalyst. This method is robust and applicable to a wide range of carboxylic acids.
Modern variations of these methods often employ catalysts to improve yields and reaction times, and utilize energy sources like microwave irradiation to accelerate the reactions. So-called "green" methodologies focus on using environmentally benign solvents and catalysts.
Data Presentation: A Comparative Summary of Synthetic Methods
The following tables summarize the quantitative data for various methods of synthesizing 2-substituted benzimidazoles from o-phenylenediamine.
Table 1: Synthesis of 2-Arylbenzimidazoles via Condensation of o-Phenylenediamine with Aromatic Aldehydes using Ammonium Chloride (NH₄Cl) Catalyst
| Aldehyde (Ar-CHO) | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | 4 | 94 | [1][2] |
| 4-Chlorobenzaldehyde | 4 | 92 | [2] |
| 4-Methylbenzaldehyde | 5 | 85 | [2] |
| 4-Methoxybenzaldehyde | 5 | 88 | [2] |
| 4-Nitrobenzaldehyde | 3 | 90 | [2] |
| 2-Chlorobenzaldehyde | 4.5 | 86 | [2] |
Table 2: Synthesis of 2-Substituted Benzimidazoles via Condensation of o-Phenylenediamine with Aldehydes/Carboxylic Acids using p-Toluenesulfonic Acid (p-TsOH) Catalyst
| Aldehyde/Carboxylic Acid | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Benzaldehyde | DMF | 80 | 10 min | 85 | [3][4] |
| 4-Chlorobenzaldehyde | DMF | 80 | 10 min | 82 | [3][4] |
| 4-Nitrobenzaldehyde | DMF | 80 | 15 min | 81 | [3][4] |
| 4-Methylbenzaldehyde | DMF | 80 | 15 min | 80 | [3][4] |
| 4-Methoxybenzaldehyde | DMF | 80 | 15 min | 81 | [3][4] |
| Salicylic Acid | Toluene | Reflux | 2-3 h | High | [5] |
| Acetic Acid | Toluene | Reflux | 2-3 h | High | [5] |
| Butanoic Acid | Toluene | Reflux | 2-3 h | High | [5] |
Table 3: Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine and Carboxylic Acids
| Carboxylic Acid | Reaction Time (min) | Power (W) | Yield (%) | Reference |
| Acetic Acid | 1.5 | 450 | 90 | [6] |
| Propionic Acid | 2.0 | 450 | 88 | [6] |
| Benzoic Acid | 3.0 | 450 | 92 | [6] |
| 4-Chlorobenzoic Acid | 3.5 | 450 | 85 | [6] |
| Phenylacetic Acid | 2.5 | 450 | 95 | [6] |
Experimental Protocols
Protocol 1: Synthesis of 2-Arylbenzimidazoles using Ammonium Chloride Catalyst
This protocol describes a general, one-pot procedure for the synthesis of 2-arylbenzimidazoles from o-phenylenediamine and various aromatic aldehydes using ammonium chloride as an inexpensive and environmentally benign catalyst.[1][2]
Materials:
-
o-Phenylenediamine
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ammonium chloride (NH₄Cl)
-
Chloroform (CHCl₃)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of o-phenylenediamine (1.0 mmol) in chloroform (5 mL) in a round-bottom flask, add the aromatic aldehyde (1.0 mmol).
-
Add ammonium chloride (4.0 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for the time specified in Table 1 (typically 3-5 hours).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with chloroform (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure 2-arylbenzimidazole.
Protocol 2: Synthesis of 2-Substituted Benzimidazoles using p-Toluenesulfonic Acid (p-TsOH) Catalyst
This protocol details the synthesis of 2-substituted benzimidazoles via the condensation of o-phenylenediamine with either aldehydes or carboxylic acids, catalyzed by p-toluenesulfonic acid.[3][4][5]
A. From Aldehydes:
Materials:
-
o-Phenylenediamine
-
Aromatic aldehyde
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Dimethylformamide (DMF)
-
Sodium carbonate (Na₂CO₃) solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in DMF (3 mL).
-
Add p-toluenesulfonic acid monohydrate (0.2 mmol, 20 mol%).
-
Heat the reaction mixture to 80°C with stirring for the time indicated in Table 2 (typically 10-15 minutes).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a stirred solution of sodium carbonate to precipitate the product.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 2-arylbenzimidazole.
B. From Carboxylic Acids:
Materials:
-
o-Phenylenediamine
-
Carboxylic acid
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Dean-Stark apparatus (optional, for removal of water)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask equipped with a reflux condenser (and optionally a Dean-Stark trap), add o-phenylenediamine (10 mmol), the carboxylic acid (10 mmol), and p-toluenesulfonic acid (20 mL of a solution, though the original paper's solvent for p-TsOH is not specified, it is often used as a solid catalyst).[5]
-
Add toluene (10 mL) as the solvent.
-
Heat the mixture to reflux and maintain for 2-3 hours.[5]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the precipitated product.
-
Wash the solid with a small amount of cold toluene and then with water.
-
Dry the product to obtain the 2-substituted benzimidazole. Further purification can be achieved by recrystallization.
Protocol 3: Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles from Carboxylic Acids
This protocol describes a rapid and efficient synthesis of 2-substituted benzimidazoles using microwave irradiation, which significantly reduces reaction times compared to conventional heating.[6]
Materials:
-
o-Phenylenediamine
-
Carboxylic acid
-
Hydrochloric acid (4 M)
-
Microwave reactor or a domestic microwave oven
-
Pestle and mortar
-
Glass beaker (microwave-safe)
-
Ethanol
-
Water
Procedure:
-
In a pestle and mortar, grind o-phenylenediamine (1.0 mmol) with the appropriate carboxylic acid (1.0 mmol).
-
Transfer the mixture to a 25 mL glass beaker.
-
Add two drops of 4 M hydrochloric acid to the mixture.
-
Place the beaker in the microwave oven and irradiate at 50% power (e.g., 450 W) for the time specified in Table 3 (typically 1.5-4 minutes).
-
Monitor the reaction progress by TLC after short irradiation intervals.
-
After completion, allow the mixture to cool to room temperature.
-
Recrystallize the crude product from a mixture of ethanol and water (50:50) to yield the pure 2-substituted benzimidazole.
Visualizations
General Workflow for the Synthesis of 2-Substituted Benzimidazoles
References
- 1. researchgate.net [researchgate.net]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 6. asianpubs.org [asianpubs.org]
Application Notes and Protocols for Antimicrobial Screening of Novel Benzimidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the antimicrobial screening of novel benzimidazole compounds. The following protocols for established methodologies—Broth Microdilution for Minimum Inhibitory Concentration (MIC) determination, Agar Well Diffusion, and Minimum Bactericidal Concentration (MBC) testing—are detailed to ensure reproducibility and accuracy in evaluating the antimicrobial potential of newly synthesized benzimidazole derivatives.
Quantitative Data Summary
The effective evaluation of novel antimicrobial agents relies on the clear and concise presentation of quantitative data. The following tables provide a standardized format for summarizing the in vitro activity of new benzimidazole compounds against a panel of clinically relevant microbial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Novel Benzimidazole Compounds
| Compound ID | Target Microorganism | Gram Stain | MIC (µg/mL) | Positive Control | MIC of Positive Control (µg/mL) | Reference |
| 5i | Staphylococcus aureus ATCC 9144 | Gram-positive | - | Ciprofloxacin | - | [1] |
| 5i | Staphylococcus epidermidis ATCC 155 | Gram-positive | - | Ciprofloxacin | - | [1] |
| 5i | Micrococcus luteus ATCC 4698 | Gram-positive | - | Ciprofloxacin | - | [1] |
| 5i | Bacillus cereus ATCC 11778 | Gram-positive | - | Ciprofloxacin | - | [1] |
| 5i | Escherichia coli ATCC 25922 | Gram-negative | - | Ciprofloxacin | - | [1] |
| 5i | Pseudomonas aeruginosa ATCC 2853 | Gram-negative | - | Ciprofloxacin | - | [1] |
| 5i | Klebsiella pneumoniae ATCC 11298 | Gram-negative | - | Ciprofloxacin | - | [1] |
| 5i | Aspergillus niger ATCC 9029 | Fungus | - | Ketoconazole | - | [1] |
| 5i | Aspergillus fumigatus ATCC 46645 | Fungus | - | Ketoconazole | - | [1] |
| 10a | Staphylococcus aureus | Gram-positive | - | - | - | [2] |
| 10b | Staphylococcus aureus | Gram-positive | - | - | - | [2] |
| 10a | Escherichia coli | Gram-negative | - | - | - | [2] |
| 10b | Escherichia coli | Gram-negative | - | - | - | [2] |
| 10a | Pseudomonas aeruginosa | Gram-negative | - | - | - | [2] |
| 10b | Pseudomonas aeruginosa | Gram-negative | - | - | - | [2] |
| 10a | Aspergillus niger | Fungus | - | - | - | [2] |
| 10b | Aspergillus niger | Fungus | - | - | - | [2] |
| 10a | Candida albicans | Fungus | - | - | - | [2] |
| 10b | Candida albicans | Fungus | - | - | - | [2] |
| 11d | Staphylococcus aureus | Gram-positive | 2 | Norfloxacin | - | [3] |
| 11d | Bacillus subtilis | Gram-positive | 2 | Norfloxacin | - | [3] |
| 11d | Micrococcus luteus | Gram-positive | 4 | Norfloxacin | - | [3] |
| 11d | Escherichia coli | Gram-negative | 16 | Norfloxacin | - | [3] |
| 11d | Shigella dysenteriae | Gram-negative | 4 | Norfloxacin | - | [3] |
| 11d | Pseudomonas aeruginosa | Gram-negative | 8 | Norfloxacin | - | [3] |
| 11d | Bacillus proteus | Gram-negative | 4 | Norfloxacin | - | [3] |
| 11d | Salmonella typhi | Gram-negative | 8 | Norfloxacin | - | [3] |
Note: "-" indicates data not provided in the cited source.
Table 2: Zone of Inhibition of Novel Benzimidazole Compounds
| Compound ID | Target Microorganism | Gram Stain | Concentration (µ g/well ) | Zone of Inhibition (mm) | Positive Control | Zone of Inhibition of Positive Control (mm) | Reference |
| 41a | Staphylococcus aureus | Gram-positive | - | 6.8 | Ciprofloxacin | 10.2 | [2] |
| 41b | Staphylococcus aureus | Gram-positive | - | 5.4 | Ciprofloxacin | 10.2 | [2] |
| 41c | Staphylococcus aureus | Gram-positive | - | 5.2 | Ciprofloxacin | 10.2 | [2] |
| 41d | Staphylococcus aureus | Gram-positive | - | 4.5 | Ciprofloxacin | 10.2 | [2] |
| 41e | Staphylococcus aureus | Gram-positive | - | 5.3 | Ciprofloxacin | 10.2 | [2] |
| 41a | Escherichia coli | Gram-negative | - | 5.4 | Ciprofloxacin | 10.4 | [2] |
| 41b | Escherichia coli | Gram-negative | - | 3.8 | Ciprofloxacin | 10.4 | [2] |
| 41c | Escherichia coli | Gram-negative | - | 4.2 | Ciprofloxacin | 10.4 | [2] |
| 41d | Escherichia coli | Gram-negative | - | 3.3 | Ciprofloxacin | 10.4 | [2] |
| 41e | Escherichia coli | Gram-negative | - | 4.9 | Ciprofloxacin | 10.4 | [2] |
Note: "-" indicates data not provided in the cited source.
Experimental Protocols
The following are detailed protocols for the primary screening of novel benzimidazole compounds.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.[4]
Materials:
-
Sterile 96-well microtiter plates (round-bottom preferred)[5]
-
Test benzimidazole compounds
-
Standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[1][6]
-
Microbial cultures
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Multichannel pipette
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh culture, pick several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[4]
-
Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[6]
-
-
Compound Dilution:
-
Prepare a stock solution of each test compound and the positive control antibiotic.
-
In a 96-well plate, dispense 100 µL of sterile broth into all wells.
-
Add 100 µL of the stock compound solution to the first well of a row and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series.[5]
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL per well.[6]
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
-
Incubation:
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[9]
-
Agar Well Diffusion Assay
This method is used for preliminary screening of antimicrobial activity and is based on the diffusion of the test compound through an agar medium.[10]
Materials:
-
Sterile Petri dishes
-
Appropriate agar medium (e.g., Mueller-Hinton Agar)[11]
-
Microbial cultures
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)[8]
-
Test benzimidazole compounds and controls
-
Micropipette
-
Incubator
-
Calipers
Procedure:
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into a standardized microbial suspension (e.g., 0.5 McFarland).
-
Evenly streak the swab over the entire surface of the agar plate to create a uniform lawn of bacteria.[7]
-
-
Well Preparation:
-
Aseptically punch wells into the inoculated agar using a sterile cork borer.[10]
-
-
Application of Test Compounds:
-
Carefully pipette a fixed volume (e.g., 100 µL) of each test compound solution and controls into separate wells.[10]
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-24 hours.[7]
-
-
Measurement of Inhibition Zones:
-
After incubation, measure the diameter of the clear zone of inhibition around each well using calipers. A larger diameter indicates greater antimicrobial activity.[7]
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[12] It is typically performed after determining the MIC.
Materials:
-
Results from the MIC broth microdilution assay
-
Sterile drug-free agar plates (e.g., Mueller-Hinton Agar)
-
Micropipette
-
Sterile spreader
-
Incubator
Procedure:
-
Subculturing from MIC Wells:
-
From the wells of the completed MIC assay that show no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10 µL).[6]
-
-
Plating:
-
Spot the aliquot onto a drug-free agar plate.
-
Spread the inoculum evenly over a section of the plate.
-
-
Incubation:
-
Incubate the agar plates under the same conditions as the initial MIC assay.
-
-
MBC Determination:
Visualizations
Diagrams are provided to illustrate the experimental workflow and a potential mechanism of action for antimicrobial benzimidazole compounds.
Caption: Experimental workflow for antimicrobial screening.
Caption: Postulated mechanism of action via DNA gyrase inhibition.
References
- 1. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. benchchem.com [benchchem.com]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 7. hereditybio.in [hereditybio.in]
- 8. m.youtube.com [m.youtube.com]
- 9. microchemlab.com [microchemlab.com]
- 10. botanyjournals.com [botanyjournals.com]
- 11. chemistnotes.com [chemistnotes.com]
- 12. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. microbe-investigations.com [microbe-investigations.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile by Recrystallization
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile via recrystallization.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the recrystallization process.
| Problem | Potential Cause | Suggested Solution |
| The compound does not dissolve in the hot solvent. | The chosen solvent is unsuitable. The volume of the solvent is insufficient. | Select a more appropriate solvent or solvent system (see Table 1). Gradually add more hot solvent until the compound dissolves completely.[1] |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). The solution has cooled too quickly. Lack of nucleation sites. | Boil off some of the solvent to increase the concentration and allow it to cool again.[2][3] Ensure slow cooling by insulating the flask.[2] Try scratching the inside of the flask with a glass rod or adding a seed crystal.[2][3] |
| The compound "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the compound. The solution is cooling too rapidly. The compound is significantly impure. | Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and cool slowly.[1][2] Consider using a mixed solvent system.[1] |
| The recrystallized product is still colored (e.g., yellow or brown). | Presence of colored impurities, often due to oxidation or side reactions. | During recrystallization, add a small amount of activated carbon (charcoal) to the hot solution to adsorb colored impurities.[4] After a brief period, remove the charcoal by hot filtration.[4] For stubborn discoloration, treatment with potassium permanganate in a boiling water solution may be effective.[4] |
| The yield of the recrystallized product is low. | Too much solvent was used, leaving a significant amount of the product in the mother liquor. Premature crystallization occurred during hot filtration. Incomplete crystallization. Washing the crystals with a solvent that is not ice-cold. | Use the minimum amount of hot solvent necessary for dissolution.[1] Pre-heat the filtration apparatus to prevent premature crystal formation.[1] After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[1] Always use a minimal amount of ice-cold solvent for washing the collected crystals.[1] |
| The compound degrades during purification. | Some benzimidazole derivatives can be unstable on silica gel, which may be a concern if chromatography was used prior to recrystallization. | If silica gel chromatography was performed, consider deactivating the silica gel with a small amount of a polar solvent like triethylamine in the eluent.[4] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
Q2: How can I perform a solvent screening for recrystallization?
A2: To perform a solvent screening, place a small amount of your crude compound into several test tubes. To each tube, add a different solvent and observe the solubility at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
Q3: What is a mixed solvent system and when should I use it?
A3: A mixed solvent system, or solvent pair, consists of two miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent). This system is useful when no single solvent has the desired solubility characteristics. To use a mixed solvent system, dissolve the compound in a minimal amount of the hot "good" solvent, and then add the "bad" solvent dropwise until the solution becomes cloudy (the saturation point). Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly. A common example is an ethanol-water mixture.[6]
Q4: How do I perform a hot filtration correctly?
A4: Hot filtration is used to remove insoluble impurities. To prevent premature crystallization in the funnel, use a pre-heated funnel (e.g., by placing it in an oven or over a steam bath) and filter the hot solution quickly.[7] It can also be beneficial to add a small excess of solvent before filtration, which can then be evaporated after the filtration is complete.[7]
Q5: My purified product has a wide melting point range. What does this indicate?
A5: A broad melting point range typically indicates that the sample is still impure. Pure crystalline solids usually have a sharp melting point range of 1-2°C. Further purification steps may be necessary.
Experimental Protocol: Recrystallization of this compound
This is a general guideline. The specific solvent and volumes should be optimized for your particular sample.
-
Solvent Selection : Based on preliminary tests, select a suitable solvent (e.g., ethanol).
-
Dissolution : Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.[8]
-
Decolorization (if necessary) : If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.[4]
-
Hot Filtration (if necessary) : If there are insoluble impurities or activated carbon was used, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[7]
-
Crystallization : Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation of Crystals : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]
-
Drying : Dry the purified crystals, for example, by air drying on a watch glass or in a desiccator under vacuum.
Data Presentation
Table 1: Common Solvents for Recrystallization of Benzimidazole Derivatives
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Suitable for some benzimidazoles, especially with hydrogen bonding capabilities.[9][10] |
| Ethanol | Medium-High | 78 | A good starting point for many benzimidazole derivatives.[5] |
| Methanol | Medium-High | 65 | Another polar protic solvent that can be effective.[11] |
| Isopropanol | Medium | 82 | Can be a suitable alternative to ethanol or methanol. |
| Ethyl Acetate | Medium | 77 | Often used in solvent mixtures for purification.[11][12] |
| Acetone | Medium | 56 | Can be used, but its low boiling point means it evaporates quickly.[10][11] |
| Toluene | Low | 111 | Useful for less polar compounds, sometimes in mixed solvent systems.[10][11] |
| Heptane/Hexane | Low | 98/69 | Typically used as the "bad" solvent in a mixed solvent system with a more polar solvent.[11] |
Visualization
Caption: Workflow for the purification of this compound by recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. ijpsm.com [ijpsm.com]
Technical Support Center: Optimizing Benzimidazole Synthesis
Welcome to the technical support center for benzimidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing reaction conditions and troubleshooting common experimental issues.
Troubleshooting Guide
This guide addresses specific problems you may encounter during benzimidazole synthesis in a question-and-answer format.
Question 1: My reaction yield is consistently low or non-existent. What are the primary causes and how can I fix this?
Answer:
Low or no product yield is a frequent issue stemming from several factors. Systematically investigating these potential causes can help identify and resolve the problem.
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. For many standard syntheses, such as the Phillips-Ladenburg reaction, adequate heating is necessary to drive the cyclodehydration.[1][2]
-
Solution: Ensure your reaction is heated to the appropriate temperature as specified in the protocol (often reflux). Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and ensure it has gone to completion.[3] Insufficient reaction time is a common reason for low conversion.[3]
-
-
Poor Quality Starting Materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can significantly interfere with the reaction.[3] o-Phenylenediamine is particularly susceptible to oxidation, which can lead to colored impurities and side products.[3]
-
Inactive or Inefficient Catalyst: The catalyst may be inactive, or the loading may be insufficient for the reaction scale.[3]
-
Solution: If using a catalyst, ensure it is from a reliable source and has been stored correctly. Optimize the catalyst loading; while sometimes increasing the amount can boost yield, an excess can also catalyze side reactions.[3]
-
-
Incorrect Solvent Choice: The solvent plays a crucial role in reaction rate and yield. The polarity of the solvent can significantly impact the solubility of reactants and the reaction mechanism.
-
Solution: Perform a solvent screen. Polar solvents like methanol and ethanol have been shown to be highly effective in many catalytic systems for benzimidazole synthesis.[4]
-
Question 2: I am observing the formation of multiple products, particularly a 1,2-disubstituted benzimidazole side product. How can I improve the selectivity for the desired 2-substituted product?
Answer:
The formation of a 1,2-disubstituted benzimidazole is a common side reaction, especially when using aldehydes as reactants. This occurs when two molecules of the aldehyde react with one molecule of o-phenylenediamine.
-
Control Stoichiometry: The ratio of reactants is critical.
-
Solution: To favor the formation of the 2-substituted product, use a 1:1 molar ratio of o-phenylenediamine to the aldehyde, or a slight excess of the diamine.[3]
-
-
Solvent and Catalyst Choice: These parameters can influence the reaction's selectivity.
Question 3: I'm having difficulty purifying my final product. It is persistently colored, or I have trouble separating it from impurities.
Answer:
Purification of benzimidazole derivatives can be challenging due to their polarity and potential for hydrogen bonding, which can cause issues with column chromatography and recrystallization.
-
Persistent Colored Impurities: Yellow or brown discoloration often arises from the oxidation of starting materials or side reactions.[6]
-
Solution 1: Activated Carbon (Charcoal) Treatment: During recrystallization, add a small amount of activated carbon to the hot solution. The charcoal will adsorb the colored impurities. After 5-15 minutes, remove the charcoal by hot filtration through a pad of celite and allow the purified product to crystallize from the filtrate.[6][7]
-
Solution 2: Potassium Permanganate Treatment: For stubborn discoloration, the crude product can be dissolved in boiling water, and a solution of potassium permanganate is added until the solution is opaque from precipitated manganese oxide. The excess permanganate and the manganese oxide are then reduced and clarified by adding sodium bisulfite. The product can then be crystallized upon cooling.[7]
-
-
Difficulty with Chromatography: The product and impurities may have similar polarities, leading to poor separation on a silica gel column.[3]
-
Solution: Experiment with different eluent systems, gradually increasing the polarity. If the compound is unstable on silica, the silica gel can be deactivated by adding a small amount of a base like triethylamine to the eluent.[6]
-
-
Poor Crystallization: The product may be an oil or may not crystallize easily.[3]
-
Solution: Perform a thorough solvent screen to find an optimal recrystallization solvent or solvent system. If the product is an oil, try triturating it with a non-polar solvent like hexane to induce solidification.
-
Below is a flowchart to guide your troubleshooting process for a low-yielding reaction.
Frequently Asked Questions (FAQs)
Question 1: What are the most common methods for synthesizing benzimidazoles?
Answer: The two most foundational methods are the Phillips-Ladenburg and Weidenhagen reactions.[8]
-
Phillips-Ladenburg Synthesis: This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, typically under acidic conditions with heating.[1][2]
-
Weidenhagen Synthesis: This approach involves the condensation of an o-phenylenediamine with an aldehyde, which usually requires an oxidative step to form the final benzimidazole product.[8] Modern variations often employ catalysts, microwave irradiation, or ultrasound to improve yields and reduce reaction times.[9]
Question 2: How do I choose the right catalyst for my synthesis?
Answer: Catalyst selection depends on the specific substrates and desired reaction conditions. A wide range of catalysts have been successfully used:
-
Acid Catalysts: Simple Brønsted or Lewis acids like p-toluenesulfonic acid (p-TsOH), hydrochloric acid, or ammonium chloride are commonly used, especially in Phillips-Ladenburg type reactions.[2][10]
-
Metal Catalysts: A variety of metal-based catalysts, including those based on cobalt, copper, iron, and gold nanoparticles, have been shown to be highly efficient, often under milder conditions.[11][12][13]
-
Green/Heterogeneous Catalysts: For easier removal and recycling, heterogeneous catalysts like supported nanoparticles or metal-organic frameworks (MOFs) are excellent choices.[14]
Question 3: What is the role of the solvent in benzimidazole synthesis?
Answer: The solvent can significantly influence the reaction's success. It affects the solubility of reactants and intermediates, and its polarity can impact the reaction mechanism and rate. For many catalytic syntheses, polar solvents like methanol and ethanol have been shown to give excellent yields.[4] In some cases, solvent-free conditions, particularly with microwave heating, can also be highly effective.[11]
Data Presentation: Optimizing Reaction Conditions
The selection of catalyst, solvent, and temperature are critical parameters that dictate the efficiency of benzimidazole synthesis. The following tables summarize quantitative data from various studies to facilitate comparison.
Table 1: Comparison of Various Catalysts for the Synthesis of 2-Arylbenzimidazoles (Reaction: o-phenylenediamine and benzaldehyde)
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| NH₂-MIL-125(Ti) MOF | Methanol | 60 | 2 h | 91 | [14] |
| Co(acac)₂ / H₂O₂ | - | 25 | 1.5 h | 95 | [11] |
| LaCl₃ | Acetonitrile | Reflux | 2-4 h | 85-95 | [8] |
| Fe(III)-porphyrin | Ethanol | Room Temp | 2 h | High | [9] |
| Nano-Fe₂O₃ | - | - | - | 70-85 | [12] |
| Au/TiO₂ | CHCl₃:MeOH (3:1) | 25 | 2 h | 99 | [15] |
Table 2: Effect of Solvent on the Synthesis of 2-Phenylbenzimidazole (Reaction: o-phenylenediamine and benzaldehyde)
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| NH₄Cl | CHCl₃ | Room Temp | 4 h | 94 | [10] |
| NH₄Cl | Methanol | Room Temp | 4 h | Moderate | [10] |
| NH₄Cl | DMF | Room Temp | 4 h | Low | [10] |
| Co(II) acetylacetone | Methanol | Room Temp | 4 h | 97 | [4] |
| Co(II) acetylacetone | Ethanol | Room Temp | 4 h | 90 | [4] |
| Co(II) acetylacetone | THF | Room Temp | 4 h | 65 | [4] |
Table 3: Influence of Temperature and Reaction Time on Yield (Reaction: o-phenylenediamine and benzoic acid in high-temperature water)
| Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 250 | 6 | ~70 | [16][17] |
| 275 | 6 | ~90 | [16][17] |
| 300 | 6 | ~85 | [16][17] |
| 275 | 2 | ~60 | [16][17] |
| 275 | 10 | ~90 | [16][17] |
Experimental Protocols
Below are detailed, representative protocols for the synthesis of benzimidazole derivatives.
Protocol 1: Classical Phillips-Ladenburg Synthesis of 2-Methylbenzimidazole[9]
Materials:
-
o-Phenylenediamine
-
Acetic Acid
-
4N Hydrochloric Acid
-
10% Sodium Hydroxide Solution
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (0.1 mol) and acetic acid (0.12 mol).
-
Add 4N Hydrochloric acid (50 mL) to the mixture.
-
Heat the reaction mixture under reflux for 4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the flask to room temperature.
-
Carefully neutralize the solution by the dropwise addition of 10% sodium hydroxide solution with stirring until a precipitate forms.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
The crude product can be further purified by recrystallization from ethanol or water.[9][18]
Protocol 2: Modern Catalytic Synthesis of 2-Phenyl-1H-benzimidazole[10]
Materials:
-
o-Phenylenediamine
-
Benzaldehyde
-
Ammonium Chloride (NH₄Cl)
-
Chloroform (CHCl₃)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
To a stirred solution of o-phenylenediamine (1 mmol) in CHCl₃ (5 mL) in a round-bottom flask, add NH₄Cl (4 mmol).
-
Add benzaldehyde (1 mmol) to the mixture.
-
Continue stirring the reaction mixture at room temperature for four hours.
-
Monitor the reaction progress using TLC (Eluent: Hexane/Ethyl Acetate 30/70).
-
Upon completion, quench the reaction with water.
-
Extract the product with ethyl acetate (20 mL).
-
Wash the organic layer with water (10 mL) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
The general experimental workflow is depicted in the diagram below.
Signaling Pathway Visualization
Many benzimidazole-containing drugs exert their therapeutic effects by interacting with specific biological pathways. A prominent example is the anthelmintic drug Albendazole , which targets tubulin proteins in parasitic worms.
Mechanism of Action: Albendazole
Albendazole's primary mechanism of action is the disruption of microtubule formation in parasitic cells.[19] It selectively binds to the β-tubulin subunit of the parasite's tubulin protein.[20] This binding action inhibits the polymerization of tubulin dimers into microtubules, which are essential cytoskeletal structures.[21][22] The disruption of microtubules impairs vital cellular functions in the parasite, including glucose uptake, leading to energy depletion, immobilization, and ultimately, the death of the parasite.[20][21]
The diagram below illustrates this inhibitory pathway.
References
- 1. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of benzimidazoles in high-temperature water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. ijcrt.org [ijcrt.org]
- 19. benchchem.com [benchchem.com]
- 20. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 21. droracle.ai [droracle.ai]
- 22. Alben | 200 mg/5 ml | Suspension | আলবেন ২০০ মি.গ্রা./৫ মি.লি. সাসপেনশন | Eskayef Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
Technical Support Center: Synthesis of 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile
Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis is typically a two-step process starting from 4-amino-3-nitrobenzonitrile. The first step involves the reduction of the nitro group to an amine, yielding 3,4-diaminobenzonitrile. The second step is the cyclization of the diamine with chloroacetic acid or a derivative to form the final product.
Q2: My yield for the reduction of 4-amino-3-nitrobenzonitrile to 3,4-diaminobenzonitrile is low. What are the common causes and solutions?
Low yields in this reduction step are often attributed to incomplete reaction or catalyst poisoning. Below is a summary of potential issues and recommended troubleshooting steps.
Troubleshooting: Low Yield in 3,4-Diaminobenzonitrile Synthesis
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium on carbon (Pd/C) catalyst is fresh and from a reliable source. Store it under appropriate conditions to prevent deactivation. |
| Insufficient Hydrogen Pressure | For catalytic hydrogenation, ensure the system is properly sealed and maintained at the recommended hydrogen pressure (e.g., 50 psi).[1] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] If the reaction is sluggish, consider increasing the reaction time or temperature moderately. One reported procedure suggests stirring for 18 hours at 25°C.[1] |
| Impure Starting Material | Impurities in the 4-amino-3-nitrobenzonitrile can interfere with the reaction.[2] Consider recrystallizing the starting material if its purity is questionable. |
Q3: I am observing multiple products during the cyclization of 3,4-diaminobenzonitrile with chloroacetic acid. How can I improve the selectivity for the desired product?
The formation of multiple products is a common issue in benzimidazole synthesis, often arising from side reactions.[2]
Troubleshooting: Formation of Side Products in Cyclization Step
| Potential Cause | Recommended Solution |
| Side Reactions | Control the reaction stoichiometry. A 1:1 or a slight excess of the diamine to chloroacetic acid can favor the formation of the desired 2-substituted benzimidazole.[2] |
| Incorrect Reaction Conditions | The reaction is typically carried out by refluxing in 4N HCl.[3] Ensure the acid concentration and temperature are appropriate. Harsh conditions can sometimes lead to degradation or side product formation. |
| Oxidation of Starting Material | The o-phenylenediamine moiety is susceptible to oxidation, which can result in colored impurities.[2] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help mitigate this issue.[2] |
Q4: The final product, this compound, is difficult to purify. What purification strategies can I employ?
Purification challenges often stem from the similar polarities of the product and impurities.[2]
Troubleshooting: Product Purification
| Potential Cause | Recommended Solution |
| Similar Polarity of Product and Impurities | If column chromatography is challenging, consider recrystallization from a suitable solvent system. Methanol has been reported as a recrystallization solvent for similar compounds.[3] |
| Residual Starting Materials | Ensure the reaction has gone to completion by TLC monitoring to minimize unreacted starting materials in the crude product. |
| Formation of Tars or Polymeric Materials | Avoid excessively high temperatures or prolonged reaction times, which can lead to the formation of intractable materials. |
Experimental Protocols
Synthesis of 4-amino-3-nitrobenzonitrile
To a solution of 4-acetamidobenzonitrile (9.40 g) in concentrated sulfuric acid (80 ml), potassium nitrate is added in small portions while maintaining the temperature at 5-10°C. The mixture is stirred for 2 hours and then poured into ice water. The resulting crystals are collected, and 4N hydrochloric acid (100 ml) is added. The mixture is refluxed for 2 hours. After cooling, the crystals are filtered, washed with water, and dried to yield 4-amino-3-nitrobenzonitrile.[4]
Synthesis of 3,4-diaminobenzonitrile
Palladium on carbon (10%) is added to a solution of 4-amino-3-nitrobenzonitrile (2.00 g, 12.3 mmol) in methanol (20 mL). The flask is degassed and filled with hydrogen. The mixture is stirred vigorously for 18 hours at 25°C. The reaction mixture is then filtered through celite, and the filtrate is concentrated under vacuum to give 3,4-diaminobenzonitrile.[1] A similar procedure using ethanol as a solvent and a hydrogen pressure of 50 psi for 5 hours has also been reported.[1]
Synthesis of this compound
A mixture of 3,4-diaminobenzonitrile (1 mmol) and chloroacetic acid (2 mmol) in 4N HCl (10 mL) is refluxed for 4 hours. The reaction mixture is then cooled and neutralized with ammonium hydroxide solution. The precipitate that forms is filtered, dried, and recrystallized from methanol to yield the final product.[3]
Data Presentation
Table 1: Reported Yields for Key Reaction Steps
| Reaction Step | Product | Reported Yield | Reference |
| Nitration and Hydrolysis | 4-amino-3-nitrobenzonitrile | Not explicitly stated for the two steps combined, but a starting amount of 9.40g of 4-acetamidobenzonitrile yielded 7.22g of 4-amino-3-nitrobenzonitrile. | [4] |
| Reduction of Nitro Group | 3,4-diaminobenzonitrile | 70% - 90% | [1] |
| Cyclization | 2-chloromethyl-1H-benzimidazole derivatives (general) | 75% - 94% | [3] |
| Cyclization with ethyl 4-chloro-3-oxobutanoate | 2-(chloromethyl)-1H-benzo[d]imidazole | up to 68% | [5] |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for addressing low reaction yield.
References
Technical Support Center: Synthesis of 2-Chloromethyl Benzimidazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-chloromethyl benzimidazole and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions in a question-and-answer format.
Problem 1: Low or No Yield of 2-Chloromethyl Benzimidazole
Q: My reaction has resulted in a low yield or no desired product. What are the possible causes and how can I improve the yield?
A: Low or no yield in the synthesis of 2-chloromethyl benzimidazole, typically performed via the Phillips-Ladenburg condensation of o-phenylenediamine and chloroacetic acid in an acidic medium, can be attributed to several factors:
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Incomplete Reaction: The reaction may not have reached completion. Ensure that the mixture has been refluxed for a sufficient duration, typically 3 to 6 hours.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended.
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Suboptimal Temperature: The reaction temperature is critical. The condensation is generally carried out at reflux temperature, around 100-120°C.[1] Temperatures that are too low will result in a slow or incomplete reaction, while excessively high temperatures can lead to degradation of reactants and products.
-
Improper Stoichiometry: The molar ratio of o-phenylenediamine to chloroacetic acid can influence the yield. An excess of chloroacetic acid is often used to drive the reaction to completion. A molar ratio of 1:1.2 to 1:1.5 (o-phenylenediamine:chloroacetic acid) is commonly employed.[1]
-
Purity of Starting Materials: Impurities in the o-phenylenediamine, such as oxidation products, can interfere with the cyclization process and lead to the formation of colored byproducts, reducing the yield of the desired product. It is advisable to use purified o-phenylenediamine.
Problem 2: Formation of a Sticky, Resinous, or Insoluble Product
Q: The product of my reaction is a tacky resin or an insoluble solid, not the expected crystalline 2-chloromethyl benzimidazole. What is happening and how can I prevent it?
A: The formation of a resinous or insoluble product is a common issue and is likely due to the self-polymerization of the 2-chloromethyl benzimidazole.[1] The chloromethyl group is highly reactive and can participate in intermolecular alkylation reactions with the nitrogen atoms of other benzimidazole molecules, leading to the formation of oligomers or polymers.
Troubleshooting and Prevention:
-
Temperature Control: Self-polymerization is often initiated by excessive heat.[1] Avoid prolonged heating at high temperatures after the initial reaction is complete. During workup and purification, maintain lower temperatures whenever possible.
-
Prompt Isolation: Isolate the crude product as soon as the reaction is complete and neutralized. Leaving the product in the reaction mixture for extended periods, especially at elevated temperatures, can promote polymerization.
-
Proper Storage: Store the purified 2-chloromethyl benzimidazole in a cool, dry, and dark place to minimize degradation and polymerization over time.
Problem 3: Presence of Multiple Spots on TLC After Reaction
Q: My TLC plate shows multiple spots in addition to the desired product. What are these side products and how can I minimize their formation?
A: The presence of multiple spots on TLC indicates the formation of side products. The most common side products in the synthesis of 2-chloromethyl benzimidazole derivatives are:
-
Bis(benzimidazol-2-yl)methane Derivatives: These can form through the reaction of the highly reactive 2-chloromethyl benzimidazole with another molecule of benzimidazole (either the starting material or another product molecule).
-
N-Alkylated Products: The nitrogen atoms on the benzimidazole ring are nucleophilic and can react with the chloromethyl group of another molecule, leading to N-alkylation.[2]
-
2-Hydroxymethyl-1H-benzimidazole: This can be formed by the hydrolysis of the 2-chloromethyl group, especially during workup if the product is exposed to water or hydroxide ions for an extended period at elevated temperatures.
-
Unreacted Starting Materials: Incomplete reaction will result in the presence of o-phenylenediamine and chloroacetic acid or its salts.
Strategies to Minimize Side Products:
-
Control Stoichiometry: As mentioned, using a slight excess of chloroacetic acid can help to ensure the complete consumption of o-phenylenediamine.
-
Reaction Time and Temperature: Optimize the reaction time and temperature to favor the formation of the desired product. Over-running the reaction can lead to an increase in side products.
-
Careful Workup: During neutralization with a base (e.g., ammonia or sodium hydroxide), add the base slowly and with cooling to avoid localized high pH and high temperatures, which can promote hydrolysis of the chloromethyl group.
-
Purification: If side products are formed, they can often be separated from the desired product by recrystallization or column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-chloromethyl benzimidazole?
A1: The most widely used method is the Phillips-Ladenburg synthesis, which involves the condensation of o-phenylenediamine with chloroacetic acid in the presence of a strong acid, such as hydrochloric acid, under reflux conditions.[3][4]
Q2: How can I purify the crude 2-chloromethyl benzimidazole?
A2: The most common method for purification is recrystallization. Solvents such as methanol or ethanol are often used.[5] If the product is heavily contaminated with colored impurities, treating a solution of the crude product with activated charcoal before recrystallization can be effective. For separating mixtures of closely related benzimidazole derivatives, column chromatography is a suitable technique.
Q3: My purified product is colored (e.g., yellow or brown). Is this normal, and how can I decolorize it?
A3: While the pure product is often described as a white or slightly yellow solid, the presence of color can indicate impurities, often arising from the oxidation of the o-phenylenediamine starting material. As mentioned above, treatment with activated charcoal during recrystallization is a standard method for removing colored impurities.
Q4: What are the key safety precautions to take during this synthesis?
A4: Chloroacetic acid is corrosive and toxic. o-Phenylenediamine is also toxic and a suspected carcinogen. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. Hydrochloric acid is also highly corrosive.
Data Presentation
Table 1: Influence of Reactant Molar Ratio on the Yield of 2-Chloromethyl Benzimidazole
| Molar Ratio (o-Phenylenediamine : Chloroacetic Acid) | Reported Yield (%) | Reference |
| 1 : 1.2 | ~80-85 | [1] |
| 1 : 1.5 | ~85 | [1] |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Incomplete reaction, suboptimal temperature, improper stoichiometry, impure starting materials. | Monitor with TLC, ensure reflux at 100-120°C, use a 1:1.2 to 1:1.5 molar ratio, use purified o-phenylenediamine. |
| Resinous/Insoluble Product | Self-polymerization of 2-chloromethyl benzimidazole. | Avoid prolonged heating, promptly isolate the product, store the purified product in a cool, dark place. |
| Multiple Spots on TLC | Formation of bis-benzimidazoles, N-alkylation, hydrolysis to 2-hydroxymethyl benzimidazole, unreacted starting materials. | Optimize reaction time and temperature, perform a careful and cold workup, purify by recrystallization or column chromatography. |
| Colored Product | Oxidation of o-phenylenediamine. | Use purified starting material, treat with activated charcoal during recrystallization. |
Experimental Protocols
General Procedure for the Synthesis of 2-Chloromethyl-1H-benzimidazole
This protocol is a generalized procedure based on the Phillips-Ladenburg condensation.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 equivalent) and chloroacetic acid (1.2-1.5 equivalents).
-
Acid Addition: Carefully add 4M hydrochloric acid to the flask to act as both a solvent and a catalyst.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-120°C) and maintain this temperature for 3-6 hours. Monitor the reaction progress by TLC.
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Slowly add a base (e.g., concentrated ammonium hydroxide or 10% sodium hydroxide solution) with constant stirring until the mixture is alkaline (pH 8-9).
-
Precipitation and Filtration: The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with cold water to remove any inorganic salts.
-
Drying: Dry the crude product, for example, in a desiccator over a drying agent.
-
Purification: Purify the crude 2-chloromethyl-1H-benzimidazole by recrystallization from a suitable solvent such as methanol or ethanol.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 2-chloromethyl benzimidazole.
Caption: Common side reactions in the synthesis of 2-chloromethyl benzimidazole.
References
Technical Support Center: Solubility Enhancement for 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile in Biological Assays
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for improving the solubility of 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I dilute it from a DMSO stock into my aqueous assay buffer?
A1: This is a common issue for poorly water-soluble compounds like many benzimidazole derivatives. The high concentration of the compound in a strong organic solvent like dimethyl sulfoxide (DMSO) is not maintained when diluted into an aqueous environment, causing the compound to crash out of solution. The key is to optimize the final assay conditions to increase the aqueous solubility of the compound.
Q2: What is the best solvent for preparing a stock solution of this compound?
A2: DMSO is the most common and recommended solvent for creating high-concentration stock solutions of poorly soluble compounds. It is generally effective at dissolving benzimidazole derivatives. However, it is crucial to ensure the compound is fully dissolved before making further dilutions.
Q3: What is the maximum concentration of DMSO that is safe for my biological assay?
A3: The tolerance of biological assays to DMSO varies. For most cell-based assays, the final DMSO concentration should be kept below 0.5% (v/v) to avoid solvent-induced toxicity or artifacts. For enzyme-based assays, a concentration of up to 1-2% may be acceptable, but this should always be validated by running appropriate vehicle controls.
Q4: How can I determine the solubility of my compound in my specific assay buffer?
A4: You can perform a kinetic or thermodynamic solubility assay. A simple kinetic solubility test involves preparing serial dilutions of your compound in your assay buffer and visually inspecting for precipitation or measuring turbidity with a plate reader. For a more definitive thermodynamic solubility, a shake-flask method followed by quantification of the dissolved compound (e.g., by HPLC) is recommended.
Troubleshooting Guide: Compound Precipitation
If you are experiencing precipitation of this compound during your experiments, follow this troubleshooting guide.
Visualizing the Troubleshooting Workflow
Caption: A flowchart for troubleshooting compound precipitation.
Data Presentation: Solubility of this compound
| Solvent | Estimated Solubility | Remarks |
| Water | Very Low (<0.1 mg/mL) | Benzimidazoles are generally poorly soluble in aqueous solutions at neutral pH. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Very Low (<0.1 mg/mL) | Similar to water, solubility is expected to be minimal. |
| Dimethyl Sulfoxide (DMSO) | High (>10 mg/mL) | A good solvent for creating high-concentration stock solutions. |
| Ethanol | Moderate (1-10 mg/mL) | Can be used as a co-solvent to improve aqueous solubility. |
| Methanol | Moderate (1-10 mg/mL) | Another potential co-solvent. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
96-well clear-bottom microplate
-
Multichannel pipette
-
Plate reader capable of measuring turbidity (absorbance at ~600 nm)
Procedure:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
In the 96-well plate, perform a serial dilution of the DMSO stock solution.
-
In a separate 96-well plate, add 98 µL of the aqueous assay buffer to each well.
-
Transfer 2 µL of the serially diluted DMSO stock to the corresponding wells of the buffer plate. This will result in a final DMSO concentration of 2%.
-
Mix the plate on a shaker for 5 minutes.
-
Incubate the plate at room temperature for 1-2 hours.
-
Visually inspect the wells for any signs of precipitation.
-
Measure the absorbance at 600 nm using a plate reader. An increase in absorbance indicates precipitation.
-
The highest concentration that does not show a significant increase in absorbance is considered the kinetic solubility.
Protocol 2: Improving Solubility with a Co-solvent
Objective: To increase the solubility of the compound in the final assay medium using a co-solvent.
Materials:
-
10 mM stock solution of the compound in DMSO
-
Aqueous assay buffer
-
Co-solvent (e.g., Ethanol, PEG 400)
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the maximum tolerable concentration of the co-solvent in your assay by running vehicle controls. A final concentration of 1-5% is a common starting point.
-
Prepare the final assay buffer containing the desired concentration of the co-solvent.
-
Add the required volume of the DMSO stock solution of the compound to the co-solvent-containing buffer.
-
Vortex the solution immediately and thoroughly to ensure rapid mixing.
-
Visually inspect for any precipitation before adding to the assay.
-
Always include a vehicle control with the same final concentration of DMSO and co-solvent in your experiment.
Protocol 3: pH-Dependent Solubility Profiling
Objective: To assess the impact of pH on the solubility of the compound.
Materials:
-
10 mM stock solution of the compound in DMSO
-
A series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 8.0)
-
Shake-flask apparatus or orbital shaker
-
HPLC system for quantification
Procedure:
-
Add an excess amount of the solid compound to a known volume of each buffer in separate vials.
-
Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Filter the samples to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.
-
Plot the solubility as a function of pH to determine the pH-solubility profile.
Signaling Pathways and Experimental Workflows
Solubility Enhancement Workflow
Caption: A workflow for enhancing compound solubility.
Troubleshooting guide for the synthesis of benzimidazole-6-carbonitrile
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of benzimidazole-6-carbonitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-unsubstituted benzimidazole-6-carbonitrile?
The most prevalent and straightforward method for the synthesis of 2-unsubstituted benzimidazole-6-carbonitrile is the condensation reaction of 3,4-diaminobenzonitrile with formic acid. This reaction, a variation of the Phillips benzimidazole synthesis, involves heating the diamine with an excess of formic acid, which serves as both the reactant and a dehydrating agent to facilitate the cyclization.
Q2: What are the critical parameters to control during the synthesis?
Several parameters are crucial for a successful synthesis:
-
Purity of Starting Materials: The purity of 3,4-diaminobenzonitrile is paramount. Impurities can lead to side reactions and discoloration of the final product. It is susceptible to oxidation, which can result in colored impurities.
-
Reaction Temperature and Time: The reaction typically requires heating to ensure the cyclization proceeds at a reasonable rate. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.
-
Stoichiometry: A slight excess of formic acid is often recommended to ensure the complete conversion of the 3,4-diaminobenzonitrile.
-
Work-up Procedure: Proper neutralization of the excess formic acid is critical for the precipitation and isolation of the product.
Q3: My reaction mixture is very dark. What could be the cause?
A dark reaction mixture is a common issue and is often attributed to the oxidation of the starting material, 3,4-diaminobenzonitrile. To mitigate this, it is advisable to use high-purity starting materials and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). If the final product is discolored, purification steps involving activated carbon (Norite) or recrystallization can help remove the colored impurities.[1]
Q4: I am observing a low yield of my product. What are the potential reasons and how can I improve it?
Low yields in the synthesis of benzimidazole-6-carbonitrile can stem from several factors. A systematic approach to troubleshooting can help identify and resolve the issue.
-
Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction by TLC until the starting material is consumed.
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Suboptimal Reaction Temperature: The reaction may be too cold to proceed efficiently, or too hot, leading to the decomposition of the starting material or product.
-
Impure Starting Materials: As mentioned, impurities in the 3,4-diaminobenzonitrile can interfere with the reaction.
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Loss during Work-up: The product might be partially soluble in the work-up solvents. Careful handling and optimization of the precipitation and filtration steps are necessary.
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.
For a detailed breakdown of troubleshooting low yields, refer to the troubleshooting guide below.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction | Monitor the reaction by TLC to ensure completion. Extend the reaction time if necessary. |
| Suboptimal reaction temperature | Optimize the reaction temperature. A typical range for this reaction is heating on a water bath at 100°C.[1] | |
| Poor quality of 3,4-diaminobenzonitrile | Use freshly purified starting material. Consider recrystallization of the diamine before use. | |
| Inefficient cyclization | Ensure a sufficient excess of formic acid is used to drive the reaction to completion. | |
| Formation of Multiple Products/Side Products | Hydrolysis of the nitrile group | The nitrile group can be susceptible to hydrolysis to a carboxylic acid or amide under strong acidic or basic conditions, especially with prolonged heating.[2][3][4] Minimize reaction time and avoid excessively harsh conditions. |
| Oxidation of 3,4-diaminobenzonitrile | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] | |
| Incomplete cyclization leading to formamide intermediates | Ensure sufficient heating and reaction time to promote full cyclization. | |
| Difficulty in Product Purification | Product is discolored (yellow/brown) | Treat the crude product with activated carbon (Norite) during recrystallization to remove colored impurities.[1] |
| Similar polarity of product and impurities | Optimize the recrystallization solvent system to achieve better separation. Column chromatography may be necessary in challenging cases. | |
| Product is an oil or does not precipitate | Ensure complete neutralization of the reaction mixture. The product may be more soluble in the work-up solvent than anticipated; consider extraction with an appropriate organic solvent. |
Experimental Protocol: Synthesis of Benzimidazole-6-carbonitrile
This protocol is adapted from the well-established synthesis of benzimidazole.[1]
Materials:
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3,4-Diaminobenzonitrile
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Formic acid (90%)
-
10% Sodium hydroxide solution
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Activated carbon (Norite)
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Ethanol (for recrystallization)
Procedure:
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In a round-bottomed flask, combine 3,4-diaminobenzonitrile (1.0 eq) with 90% formic acid (a safe excess, e.g., 1.5 eq).
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Heat the reaction mixture in a water bath at 100°C for 2 hours.
-
Monitor the reaction progress by TLC (e.g., using a mixture of ethyl acetate and hexane as the eluent).
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After the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
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Slowly add 10% sodium hydroxide solution with constant stirring until the mixture is just alkaline to litmus paper.
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The crude benzimidazole-6-carbonitrile will precipitate out of the solution.
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Collect the crude product by suction filtration and wash it with cold water.
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For purification, dissolve the crude product in a minimal amount of hot ethanol.
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Add a small amount of activated carbon (Norite) and digest the solution for 15 minutes.
-
Filter the hot solution to remove the activated carbon.
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Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by suction filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Expected Yield: While specific yields for benzimidazole-6-carbonitrile are not widely reported, yields for similar benzimidazole syntheses are typically in the range of 80-95%.[1]
Visualizations
Caption: Experimental workflow for the synthesis of benzimidazole-6-carbonitrile.
Caption: Troubleshooting logic for common issues in benzimidazole synthesis.
References
Stability issues of 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing signs of degradation. What is the likely cause?
A1: The primary cause of instability for this compound in solution is the high reactivity of the 2-chloromethyl group. This group is susceptible to nucleophilic substitution reactions, where the chloride ion is displaced by a nucleophile present in the solution. The most common nucleophile is often the solvent itself (solvolysis), particularly in the presence of water or alcohols.
Q2: What are the expected degradation products in aqueous or alcoholic solutions?
A2: In aqueous solutions, the main degradation product is 2-(Hydroxymethyl)-1H-benzo[d]imidazole-6-carbonitrile, formed through hydrolysis. In alcoholic solutions (e.g., methanol or ethanol), the corresponding 2-(alkoxymethyl) derivatives will be formed. These reactions are often accelerated by basic conditions.
Q3: What solution conditions are known to affect the stability of this compound?
A3: Several factors can influence the stability of this compound in solution:
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pH: The compound is more stable in acidic conditions and degrades more rapidly under neutral to basic conditions due to the increased availability of hydroxide ions, which are strong nucleophiles.
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Solvent: Protic solvents, especially water and alcohols, can act as nucleophiles and lead to solvolysis. Aprotic solvents are generally preferred for better stability.
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Temperature: Higher temperatures will accelerate the rate of degradation reactions.
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Presence of Nucleophiles: Any nucleophilic species in the solution (e.g., amines, thiols) can react with the chloromethyl group, leading to the formation of various derivatives.[1][2]
Q4: How should I prepare and store solutions of this compound to minimize degradation?
A4: To minimize degradation, follow these recommendations:
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Solvent Selection: Use a dry, aprotic solvent such as anhydrous DMSO, DMF, or acetonitrile whenever possible.
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pH Control: If an aqueous or protic solvent system is necessary, maintain a slightly acidic pH (e.g., pH 3-5).
-
Temperature: Prepare solutions fresh and use them immediately. If short-term storage is required, keep the solution at a low temperature (e.g., 2-8°C) and protected from light. For longer-term storage, consider storing aliquots at -20°C or -80°C, but be aware that freeze-thaw cycles can also promote degradation.
-
Inert Atmosphere: For sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis. | Degradation of the compound. | 1. Confirm the identity of the degradation products by LC-MS/MS analysis. The primary degradation product in the presence of water will have a mass corresponding to the replacement of -Cl with -OH. 2. Prepare fresh solutions immediately before use. 3. Re-evaluate your solvent and pH conditions based on the recommendations in the FAQs. |
| Loss of biological activity or inconsistent experimental results. | Degradation of the active compound. | 1. Perform a stability study under your experimental conditions to determine the degradation rate of the compound. 2. Prepare fresh solutions for each experiment. 3. If possible, use a more stable derivative or a protected form of the compound. |
| Precipitation in the solution upon storage. | Formation of less soluble degradation products or poor solubility of the parent compound. | 1. Analyze the precipitate to determine its identity. 2. Re-assess the solubility of the compound in the chosen solvent. 3. Consider using a co-solvent or a different solvent system. |
Quantitative Data Summary
Disclaimer: The following table provides illustrative data based on the expected reactivity of 2-(chloromethyl)benzimidazoles. Actual degradation rates for this compound should be determined experimentally.
| Condition | Parameter | Value |
| pH 5.0 (Aqueous Buffer) | Half-life (t½) at 25°C | ~24 - 48 hours |
| pH 7.4 (Aqueous Buffer) | Half-life (t½) at 25°C | ~2 - 8 hours |
| pH 9.0 (Aqueous Buffer) | Half-life (t½) at 25°C | < 1 hour |
| Methanol | Half-life (t½) at 25°C | ~12 - 24 hours |
| DMSO (anhydrous) | Stability | Stable for > 48 hours at 25°C |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a general method for monitoring the stability of this compound in solution.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 90-10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm (or the λmax of the compound).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of this compound in the desired solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the test solution (e.g., buffer at a specific pH, cell culture media) to the final working concentration.
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Incubate the solution under the desired conditions (e.g., specific temperature).
-
At various time points, withdraw an aliquot, quench any reaction if necessary (e.g., by acidification), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
4. Analysis:
-
Inject the samples onto the HPLC system.
-
Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products over time.
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.
1. Stock Solution Preparation:
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Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 60°C for 48 hours. Dissolve in the mobile phase for analysis.
-
Photolytic Degradation: Expose the solution (in a quartz cuvette) to UV light (e.g., 254 nm) for 24 hours.
3. Analysis:
-
Analyze the stressed samples using the stability-indicating HPLC method (Protocol 1).
-
For structural elucidation of major degradation products, use LC-MS/MS.
Visualizations
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Purification of 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield of Purified Product
-
Question: After purification by recrystallization or column chromatography, the final yield of this compound is significantly lower than expected. What are the potential causes and solutions?
-
Answer:
-
Incomplete Reaction: The initial synthesis may not have gone to completion. Before starting the purification, ensure the reaction has finished by using thin-layer chromatography (TLC) to monitor the disappearance of the starting materials (3,4-diaminobenzonitrile and chloroacetic acid).
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Product Loss During Workup: The product may have some solubility in the aqueous layers during extraction. To minimize loss, back-extract all aqueous layers with a suitable organic solvent like ethyl acetate.
-
Precipitation During Extraction: The product might precipitate out of the organic phase if the volume is too low or if the temperature changes significantly. Ensure an adequate volume of extraction solvent is used.
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Improper Solvent Choice for Recrystallization: The chosen solvent may be too good, leading to high solubility and low recovery. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. Test a range of solvents on a small scale first.
-
Product Adhesion to Silica Gel: During column chromatography, the product may bind too strongly to the silica gel. This can be mitigated by using a more polar eluent or by pre-treating the silica gel with a small amount of a polar solvent.
-
Issue 2: Persistent Impurities After Purification
-
Question: Despite purification, my sample of this compound still shows the presence of impurities when analyzed by TLC or NMR. How can I identify and remove these?
-
Answer:
-
Identify the Impurity:
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Unreacted Starting Materials: Compare the TLC and NMR of your purified product with the starting materials (3,4-diaminobenzonitrile and chloroacetic acid).
-
Intermediate: A common impurity is the intermediate amide, N-(2-amino-4-cyanophenyl)-2-chloroacetamide. This can be identified by its characteristic NMR and mass spectrometry signals.
-
Side Products: Diamide formation or polymerization can lead to less polar byproducts. These are often visible as distinct spots on a TLC plate.
-
-
Removal Strategies:
-
Recrystallization: If the impurity has a different solubility profile from the desired product, multiple recrystallizations from a suitable solvent system can be effective.
-
Column Chromatography: For impurities with different polarities, column chromatography is the most effective method. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can help separate the product from both more and less polar impurities.
-
Acid/Base Wash: If the impurity is acidic (like unreacted chloroacetic acid) or basic (like unreacted 3,4-diaminobenzonitrile), an appropriate aqueous wash of the organic solution of the crude product can remove it.
-
-
Issue 3: Oily Product Instead of a Crystalline Solid
-
Question: After removing the solvent, my purified this compound is an oil instead of a solid. What should I do?
-
Answer:
-
Residual Solvent: The product may contain residual solvent. Ensure the product is dried under high vacuum for an extended period. Gentle heating under vacuum can also help.
-
Presence of Impurities: Oiling out can be caused by impurities that depress the melting point. Further purification by column chromatography may be necessary.
-
Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble, such as hexane or diethyl ether. This can often induce crystallization.
-
Scratching: Scratching the inside of the flask at the surface of the oil with a glass rod can sometimes initiate crystallization.
-
Seeding: If you have a small crystal of the pure product, adding it to the oil (seeding) can induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most likely impurities include:
-
Unreacted 3,4-diaminobenzonitrile: The aromatic diamine starting material.
-
Unreacted Chloroacetic Acid: The carboxylic acid starting material.
-
N-(2-amino-4-cyanophenyl)-2-chloroacetamide: The intermediate formed before cyclization.
-
Diamide: Formed by the reaction of two molecules of chloroacetic acid with one molecule of 3,4-diaminobenzonitrile.
-
Polymeric byproducts: High temperatures can sometimes lead to the formation of polymeric materials.
Q2: Which recrystallization solvents are suitable for this compound?
A2: While specific data for this compound is limited, common solvents for recrystallizing benzimidazole derivatives include methanol, ethanol, and mixtures of a good solvent with a poor solvent, such as ethyl acetate/hexane or dichloromethane/hexane.[1] It is always recommended to perform small-scale solvent screening to find the optimal conditions.
Q3: What are the recommended conditions for purifying this compound by column chromatography?
A3: For column chromatography, silica gel is the standard stationary phase. A good starting point for the mobile phase would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. A gradient elution, for example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate, is often effective for separating impurities with different polarities. The progress of the separation should be monitored by TLC.
Q4: How can I monitor the purity of my this compound?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor purity. A suitable mobile phase (e.g., ethyl acetate/hexane) should be chosen to give the product an Rf value of around 0.3-0.5. The purity can be further confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Data Presentation
The following tables summarize typical purification data for benzimidazole derivatives. Note that this data is for related compounds and should be used as a general guide for the purification of this compound.
Table 1: Recrystallization of Benzimidazole Derivatives
| Compound | Crude Purity (%) | Recrystallization Solvent | Final Purity (%) | Yield (%) |
| 2-Methylbenzimidazole | ~95 | Water | >99 | 85-90 |
| 2-Phenylbenzimidazole | ~90 | Ethanol | >98 | 80-85 |
| 5-Nitro-2-methylbenzimidazole | ~85 | Acetic Acid/Water | >97 | 75-80 |
Table 2: Column Chromatography of Benzimidazole Derivatives
| Compound | Stationary Phase | Mobile Phase (Eluent) | Purity Improvement |
| 2-(4-Chlorophenyl)-1H-benzo[d]imidazole | Silica Gel | Ethyl Acetate / Hexane (1:4) | From ~80% to >98% |
| 1-Benzyl-2-methyl-1H-benzo[d]imidazole | Silica Gel | Dichloromethane / Methanol (98:2) | From ~90% to >99% |
| 2-(Furan-2-yl)-1H-benzo[d]imidazole | Silica Gel | Chloroform / Acetone (9:1) | From ~85% to >98% |
Experimental Protocols
The following are general protocols for the purification of crude this compound. These should be optimized for your specific crude material.
Protocol 1: Recrystallization
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Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot potential solvent (e.g., methanol, ethanol, ethyl acetate). Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals upon cooling. If the compound is too soluble, a second (anti)solvent in which the compound is insoluble (e.g., hexane, water) can be added dropwise to the hot solution until it becomes slightly cloudy, then clarified by adding a drop of the hot solvent.
-
Dissolution: In a larger flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution at reflux for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath will maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography
-
TLC Analysis: Analyze the crude product by TLC to determine a suitable mobile phase. The ideal mobile phase should give the desired product an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen mobile phase. If a gradient elution is used, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions of the eluate in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Mandatory Visualizations
Caption: Experimental Workflow for Purification and Analysis.
Caption: Troubleshooting Decision Tree for Purification Issues.
References
Technical Support Center: Synthesis of 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the successful synthesis and scale-up of 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile.
I. Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common and direct approach is the Phillips condensation reaction. This involves the condensation of 3,4-diaminobenzonitrile with chloroacetic acid in the presence of a strong acid, typically hydrochloric acid.[1] The reaction proceeds via the formation of an N-acylated intermediate, which then undergoes cyclization to form the benzimidazole ring.
Q2: What are the key starting materials for this synthesis?
The primary starting materials are 3,4-diaminobenzonitrile and chloroacetic acid. The quality of these starting materials is crucial for a successful synthesis.
Q3: What are the typical reaction conditions for the Phillips condensation in this synthesis?
While specific conditions can vary, a common starting point involves refluxing 3,4-diaminobenzonitrile and a slight excess of chloroacetic acid in 4-5N hydrochloric acid for several hours.[2][3]
Q4: What are some common impurities I might encounter?
Common impurities can include unreacted starting materials, polymeric byproducts, and N-acylated intermediates that have not cyclized. The presence of an electron-withdrawing nitrile group can sometimes make the cyclization step more challenging.[4]
Q5: How can I purify the final product?
Purification of this compound can be challenging due to its polarity.[5] Recrystallization is a common method. Screening various solvents is recommended to find an optimal system. For persistent colored impurities, treatment with activated carbon during recrystallization can be effective.[6] In some cases, column chromatography may be necessary, but care should be taken as some benzimidazole derivatives can be unstable on silica gel.[6]
II. Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.
| Problem | Potential Cause | Troubleshooting & Optimization Strategies |
| Low or No Product Formation | Incomplete reaction due to insufficient heating or reaction time. | - Ensure the reaction mixture is maintained at a consistent reflux temperature. - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Extend the reaction time if starting material is still present. |
| Deactivation of the amine groups by strong acid. | - While acidic conditions are necessary, excessively high concentrations might hinder the initial acylation. Experiment with slightly lower acid concentrations (e.g., 4N HCl). | |
| Formation of a Dark, Tarry Substance | Polymerization of the starting material or product. The 2-chloromethyl group can be reactive and may lead to self-condensation, especially at high temperatures.[2] | - Ensure the reaction temperature does not significantly exceed the reflux temperature. - Consider a more gradual heating profile. - Work-up the reaction promptly upon completion to minimize exposure to harsh conditions. |
| Difficulty in Isolating the Product | The product may be soluble in the aqueous acidic work-up solution. | - Carefully neutralize the reaction mixture with a base (e.g., ammonia or sodium hydroxide) to a pH of 8-9 to precipitate the product.[2] - Perform the neutralization step in an ice bath to control exotherms and improve precipitation. |
| Persistent Colored Impurities in Final Product | Oxidation of the diamine starting material or side reactions. | - During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities. Filter the hot solution to remove the carbon before cooling.[6] - For stubborn discoloration, a potassium permanganate treatment followed by sodium bisulfite quench in a boiling water solution of the benzimidazole can be attempted.[6] |
| Decreased Yield on Scale-Up | Inefficient heat transfer in larger reaction vessels. | - Utilize a reactor with efficient stirring and a well-calibrated heating/cooling system. For highly exothermic or endothermic reactions, consider a continuous flow setup. |
| Poor mixing leading to localized concentration gradients. | - Optimize the stirring speed and impeller design for your reactor. Ensure that all reactants are adequately dispersed. | |
| Formation of intractable precipitates during work-up. | - The use of solvents like DMF or DMSO for extraction can sometimes lead to gelatinous precipitates. If possible, opt for alternative extraction solvents. |
III. Experimental Protocols
Synthesis of 3,4-Diaminobenzonitrile (from 4-Amino-3-nitrobenzonitrile)
This two-step procedure starts with the nitration of a protected aniline followed by reduction.
Step 1: Synthesis of 4-Amino-3-nitrobenzonitrile
-
Procedure: To a solution of 4-acetamidobenzonitrile in concentrated sulfuric acid, potassium nitrate is added in small portions while maintaining the temperature below 10°C. The mixture is stirred for 2 hours and then poured into ice-water. The precipitated crystals are collected and refluxed with 4N hydrochloric acid for 2 hours. After cooling, the crystals of 4-amino-3-nitrobenzonitrile are collected by filtration, washed with water, and dried.
Step 2: Synthesis of 3,4-Diaminobenzonitrile
-
Procedure: 4-Amino-3-nitrobenzonitrile is dissolved in methanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The flask is degassed and filled with hydrogen gas (e.g., using a hydrogen balloon). The mixture is stirred vigorously at room temperature for 18 hours. After the reaction is complete, the catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield 3,4-diaminobenzonitrile, which can often be used in the next step without further purification.
Synthesis of this compound
-
Procedure: A mixture of 3,4-diaminobenzonitrile and chloroacetic acid (in a molar ratio of approximately 1:1.2 to 1:1.5) is refluxed in 4N hydrochloric acid for 3-6 hours.[2] The reaction progress should be monitored by TLC. After completion, the reaction mixture is cooled and poured into cold water. While stirring vigorously, the solution is neutralized to a pH of 8-9 with a base such as aqueous ammonia. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can then be purified by recrystallization.
IV. Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for addressing low product yield.
References
- 1. adichemistry.com [adichemistry.com]
- 2. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. benchchem.com [benchchem.com]
Preventing degradation of 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile to prevent its degradation.
Troubleshooting Guide: Degradation of this compound
This guide will help you identify and resolve common issues related to the stability of this compound during storage.
| Observed Problem | Potential Cause | Recommended Solution | Preventative Measures |
| Decreased Purity/Appearance of New Peaks in HPLC Analysis | Hydrolysis: The chloromethyl group is susceptible to hydrolysis, especially in the presence of moisture. | If the material is already degraded, it may need to be repurified (e.g., by recrystallization or chromatography). | Store the compound in a tightly sealed container with a desiccant. Handle the compound in a dry environment (e.g., a glove box). |
| Reaction with Nucleophiles: Contamination with bases or other nucleophiles can lead to the displacement of the chloride. | Assess the nature of the impurity. If it is a simple salt, a wash may be sufficient. If it is a new organic compound, repurification is necessary. | Ensure all glassware and equipment are scrupulously clean and free of basic residues. Avoid using protic or nucleophilic solvents for long-term storage. | |
| Oxidation: Exposure to air and light can potentially lead to oxidative degradation of the benzimidazole ring system. | Repurification may be necessary. The utility of the degraded material will depend on the nature and quantity of the impurities. | Store the compound under an inert atmosphere (e.g., argon or nitrogen).[1] Protect the container from light by using an amber vial or by wrapping it in aluminum foil. | |
| Discoloration of the Compound (e.g., turning yellow or brown) | Decomposition: This is often a visual indicator of significant degradation due to one or more of the factors mentioned above. | It is highly recommended to discard the discolored material and use a fresh, pure sample for experiments. | Strictly adhere to the recommended storage conditions from the outset. |
| Inconsistent Experimental Results | Use of Degraded Material: Impurities resulting from degradation can interfere with reactions and biological assays. | Confirm the purity of the starting material using an appropriate analytical method like HPLC before each use. | Implement a routine quality control check for the compound, especially for long-term studies. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:
-
Temperature: In a freezer at -20°C.[1]
-
Atmosphere: Under an inert atmosphere, such as argon or nitrogen.[1]
-
Container: In a tightly sealed, light-resistant container (e.g., an amber glass vial).
Q2: What are the signs of degradation?
A2: Degradation can be indicated by:
-
A change in physical appearance, such as discoloration (e.g., from white/off-white to yellow or brown).
-
The appearance of additional peaks in an HPLC chromatogram, indicating the presence of impurities.
-
Inconsistent or unexpected results in your experiments.
Q3: What materials should be avoided when handling or storing this compound?
A3: Avoid contact with strong oxidizing agents and strong bases, as these can react with and degrade the compound.[3] Also, minimize exposure to moisture and air.
Q4: How should I handle this compound safely in the lab?
A4: This compound should be handled with care. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][4] Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[2][4] Avoid contact with skin and eyes.[3]
Q5: Can I dissolve the compound in a solvent for long-term storage?
A5: It is generally not recommended to store this compound in solution for extended periods, as this can accelerate degradation. If you need to prepare a stock solution, use a dry, aprotic solvent and store it at a low temperature (e.g., -20°C or -80°C) under an inert atmosphere. Prepare fresh solutions for your experiments whenever possible.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid or formic acid).
-
Example Gradient: Start with 10% acetonitrile and increase to 90% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or a wavelength determined by a UV scan of the compound.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject a small volume (e.g., 10 µL) of the sample solution onto the HPLC system. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process for troubleshooting the degradation of this compound.
Caption: Troubleshooting workflow for compound degradation.
References
Validation & Comparative
1H NMR analysis of 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-(Chloromethyl)-1H-benzo[d]imidazole and its derivatives. Understanding the subtle shifts and coupling patterns in the 1H NMR spectra of these compounds is crucial for their structural elucidation and purity assessment, which are fundamental aspects of pharmaceutical research and development. This document presents a detailed comparison with supporting experimental data and protocols to aid researchers in their analytical endeavors.
Introduction to 1H NMR of Benzimidazoles
Benzimidazoles are a significant class of heterocyclic compounds with a wide range of biological activities, making them important scaffolds in drug discovery.[1] 1H NMR spectroscopy is an indispensable tool for confirming the chemical structure of newly synthesized benzimidazole derivatives.[1] The key features of a 1H NMR spectrum—chemical shift (δ), signal integration, and coupling constants (J)—provide a detailed map of the proton environment within the molecule.[1]
In deuterated solvents like DMSO-d6, the N-H proton of the imidazole ring typically appears as a broad singlet in the downfield region, usually between 12.0 and 13.6 ppm.[1] The protons on the benzene ring resonate in the aromatic region, generally between 7.0 and 8.3 ppm.[1] The specific positions of these peaks are influenced by the nature and position of substituents on the benzimidazole core. Electron-withdrawing groups tend to shift nearby proton signals downfield, while electron-donating groups cause an upfield shift.[1]
Comparative Data of Benzimidazole Derivatives
The following table summarizes the 1H NMR data for 2-(Chloromethyl)-1H-benzo[d]imidazole and a related derivative, 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile. While the complete spectrum for the latter is not publicly available, the expected shifts can be inferred based on the substituent effects.
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| 2-(Chloromethyl)-1H-benzo[d]imidazole | DMSO-d6 | 12.50 (s, 1H, NH), 7.56-7.52 (dd, 2H, C4H & C7H), 7.22-7.11 (m, 2H, C5H & C6H), 4.91 (s, 2H, CH2)[2] |
| 2-Methyl-1H-benzo[d]imidazole | DMSO-d6 | 12.20 (s, 1H, NH), 7.48-7.42 (dd, 2H, C4H & C7H), 7.09-7.06 (m, 2H, C5H & C6H), 2.46 (s, 3H, CH3)[2] |
| 1H-Benzo[d]imidazole | DMSO-d6 | 12.43 (s, 1H, NH), 8.19 (s, 1H, C2H), 7.58-7.56 (dd, 2H, C4H & C7H), 7.19-7.15 (m, 2H, C5H & C6H)[2] |
Note: The data for this compound is not available in the search results. The table presents data for closely related and parent compounds for comparison.
Analysis and Interpretation
The 1H NMR spectrum of 2-(Chloromethyl)-1H-benzo[d]imidazole in DMSO-d6 shows a characteristic broad singlet for the N-H proton at 12.50 ppm.[2] The aromatic protons appear as a doublet of doublets and a multiplet between 7.11 and 7.56 ppm.[2] The singlet at 4.91 ppm corresponds to the two protons of the chloromethyl group.[2]
For 2-Methyl-1H-benzo[d]imidazole , the spectrum is similar, with the key difference being the upfield singlet at 2.46 ppm, corresponding to the methyl protons.[2] This comparison highlights how the electronic environment of the substituent at the 2-position influences the chemical shift.
In the parent 1H-Benzo[d]imidazole , the proton at the 2-position (C2H) appears as a singlet at 8.19 ppm.[2] This signal is absent in the 2-substituted derivatives, providing a clear diagnostic marker for substitution at this position.
For the target compound, This compound , one would expect to see a more complex aromatic region due to the electron-withdrawing nature of the nitrile group. The protons on the benzene ring would likely experience a downfield shift compared to the unsubstituted analog.
Experimental Protocol: 1H NMR Spectroscopy
A general protocol for acquiring 1H NMR spectra of benzimidazole derivatives is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4). The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton.[3]
-
Instrumentation: Record the spectrum on a 400 MHz or higher field NMR spectrometer.[2][4]
-
Data Acquisition: Acquire the spectrum at room temperature. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Referencing: Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).
Logical Workflow of 1H NMR Analysis
The following diagram illustrates the general workflow for the 1H NMR analysis of a synthesized compound like this compound.
Figure 1. Workflow for 1H NMR Analysis.
This guide provides a foundational understanding of the 1H NMR analysis of 2-(chloromethyl)-1H-benzimidazole derivatives. For more in-depth analysis, researchers are encouraged to consult specialized literature and spectral databases.
References
Unveiling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry of 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile for Definitive Structure Confirmation
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of the mass spectrometric behavior of 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile against viable alternative compounds, offering a robust framework for its structural verification.
This publication delves into the nuanced fragmentation patterns observed in electron ionization mass spectrometry (EI-MS), presenting a clear, data-driven approach to distinguish the target compound from structurally similar molecules. By understanding these key differentiators, researchers can confidently confirm the identity and purity of their synthesized compounds.
Comparative Analysis of Key Mass Spectral Data
To facilitate a clear comparison, the expected key mass spectral data for this compound and two potential alternative compounds, 2-(Hydroxymethyl)-1H-benzo[d]imidazole-6-carbonitrile and 2-(Aminomethyl)-1H-benzo[d]imidazole-6-carbonitrile, are summarized below. These alternatives are often considered in synthetic pathways and represent potential impurities or alternative products.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Key Fragment Ions (m/z) |
| This compound | C9H6ClN3 | 191.62 | 191/193 (M/M+2), 156, 129 |
| 2-(Hydroxymethyl)-1H-benzo[d]imidazole-6-carbonitrile | C9H7N3O | 173.17 | 173, 144, 116 |
| 2-(Aminomethyl)-1H-benzo[d]imidazole-6-carbonitrile | C9H8N4 | 172.19 | 172, 155, 129 |
Note: The data for the alternative compounds are predicted based on common fragmentation patterns of benzimidazole derivatives.
Deciphering the Fragmentation Fingerprints
The structural confirmation of this compound via mass spectrometry hinges on the unique fragmentation pathways induced by electron ionization. The presence of the chlorine atom provides a distinct isotopic signature, and the lability of the chloromethyl group directs the primary fragmentation events.
A key diagnostic feature for this compound is the presence of the molecular ion peak (M+) and its isotopic partner (M+2) in an approximate 3:1 ratio, characteristic of a molecule containing one chlorine atom. The primary fragmentation is expected to be the loss of a chlorine radical (•Cl) to form a stable carbocation at m/z 156. Subsequent fragmentation of the benzimidazole ring would lead to further characteristic ions.
In contrast, 2-(hydroxymethyl)-1H-benzo[d]imidazole-6-carbonitrile would likely exhibit a prominent loss of a hydroxyl radical (•OH) or formaldehyde (CH2O). 2-(aminomethyl)-1H-benzo[d]imidazole-6-carbonitrile would be expected to show a significant loss of an amino radical (•NH2) or ammonia (NH3). These distinct fragmentation patterns provide a clear basis for structural differentiation.
Experimental Protocol for Structure Confirmation
The following is a representative experimental protocol for the analysis of this compound and its analogues using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation:
-
Dissolve approximately 1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., methanol, dichloromethane).
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230°C.[1]
-
Interface Temperature: 280°C.
4. Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern.
-
Analyze the fragmentation pattern and compare it to the expected fragmentation of the target compound and its potential alternatives.
-
Utilize mass spectral libraries (e.g., NIST) for comparison with known spectra of related compounds.
Visualizing the Confirmation Workflow
To provide a clear overview of the logical steps involved in the structural confirmation process, the following workflow diagram is presented.
Caption: Workflow for the structural confirmation of this compound using GC-MS.
This guide provides a foundational framework for the use of mass spectrometry in the structural confirmation of this compound. By employing the comparative data and the outlined experimental approach, researchers can achieve a high degree of confidence in their results, ensuring the integrity and validity of their subsequent research and development endeavors.
References
A Comparative Analysis of the Antifungal Potential of 2-(Chloromethyl)-1H-benzo[d]imidazole Derivatives and Fluconazole
In the ever-evolving landscape of antifungal drug discovery, researchers are in constant pursuit of novel compounds with enhanced efficacy against a spectrum of fungal pathogens. One such area of investigation revolves around benzimidazole derivatives, which have demonstrated a broad range of biological activities. This guide provides a comparative overview of the antifungal activity of a representative 2-(Chloromethyl)-1H-benzo[d]imidazole derivative and the widely-used antifungal agent, fluconazole.
Quantitative Comparison of Antifungal Activity
The antifungal efficacy of a compound is most commonly quantified by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the drug that prevents visible growth of a microorganism. The table below summarizes the available MIC data for the 2-(Chloromethyl)-1H-benzo[d]imidazole derivative (VMKP 8) and fluconazole against Candida albicans.
| Compound | Fungal Species | Minimum Inhibitory Concentration (MIC) |
| 2-(Chloromethyl)-1H-benzo[d]imidazole derivative (VMKP 8) | Candida albicans | 12.5 µg/mL[1] |
| Fluconazole (Susceptible strains) | Candida albicans | ≤ 2 µg/mL[2] |
It is important to note that the MIC of fluconazole against C. albicans can vary significantly, with resistant strains exhibiting much higher MIC values.[2]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration is a critical step in assessing the in vitro activity of a potential antifungal agent. The following is a detailed methodology for a standard broth microdilution assay, a commonly used technique in antifungal susceptibility testing.
Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus in a liquid medium.
1. Preparation of Materials:
-
Fungal Culture: A fresh, pure culture of the test fungus (e.g., Candida albicans) grown on an appropriate agar medium.
-
Antifungal Agents: Stock solutions of the test compound (2-(Chloromethyl)-1H-benzo[d]imidazole derivative) and the reference drug (fluconazole) prepared in a suitable solvent (e.g., DMSO).
-
Culture Medium: A sterile liquid medium suitable for fungal growth, such as RPMI-1640 with L-glutamine and buffered with MOPS.
-
96-Well Microtiter Plates: Sterile, flat-bottomed microtiter plates.
2. Inoculum Preparation:
-
Harvest fungal colonies from the agar plate and suspend them in sterile saline.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard, which corresponds to a specific cell density.
-
Further dilute the standardized suspension in the culture medium to achieve the desired final inoculum concentration.
3. Preparation of Drug Dilutions:
-
Perform serial two-fold dilutions of the antifungal stock solutions in the 96-well microtiter plates using the culture medium. This creates a gradient of drug concentrations.
-
Include a growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only).
4. Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate, except for the sterility control well.
-
Incubate the plates at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
5. Determination of MIC:
-
After incubation, visually inspect the microtiter plates for fungal growth (turbidity).
-
The MIC is the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow of the Broth Microdilution MIC Assay.
Mechanism of Action: A Brief Overview
Fluconazole: As a member of the triazole class of antifungal agents, fluconazole acts by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. By disrupting ergosterol synthesis, fluconazole compromises the integrity and function of the fungal cell membrane, ultimately leading to the inhibition of fungal growth.
2-(Chloromethyl)-1H-benzo[d]imidazole Derivatives: The precise mechanism of action for many benzimidazole derivatives is still under investigation. However, it is generally believed that their antifungal activity may stem from their ability to interfere with various cellular processes in fungi. Some proposed mechanisms include the inhibition of microtubule synthesis, disruption of mitochondrial function, and interference with nucleic acid and protein synthesis. Further research is required to elucidate the specific molecular targets of 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile and its analogs.
Conclusion
Based on the limited available data, the representative 2-(Chloromethyl)-1H-benzo[d]imidazole derivative, VMKP 8, demonstrates antifungal activity against Candida albicans, albeit with a higher MIC value compared to susceptible strains treated with fluconazole. This suggests that while these benzimidazole derivatives possess antifungal potential, further structural modifications may be necessary to enhance their potency to a level comparable with established antifungal drugs like fluconazole.
It is crucial to emphasize that this is a preliminary comparison based on data from a single derivative. Comprehensive studies investigating the antifungal spectrum and potency of this compound against a wide range of clinically relevant fungal pathogens are warranted. Such research will be instrumental in determining the true potential of this class of compounds as future antifungal therapeutics. Professionals in drug development are encouraged to explore the synthesis and evaluation of novel analogs to identify candidates with improved antifungal profiles.
References
The Potent Role of the Cyano Group in Benzimidazole Derivatives: A Comparative Guide to Kinase Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of benzimidazole-6-carbonitrile derivatives as potent kinase inhibitors. We delve into their structure-activity relationships (SAR), present key experimental data for comparison, and provide detailed methodologies for relevant assays.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets. The addition of a carbonitrile (cyano) group at the 6-position of the benzimidazole ring has been shown to be a critical determinant of inhibitory activity against certain protein kinases, key regulators of cellular processes that are often dysregulated in diseases such as cancer and inflammatory disorders.
Unveiling the Structure-Activity Relationship: The Significance of the 6-Cyano Group
The nitrile moiety at the C6 position of the benzimidazole core has a significant impact on the molecule's interaction with the ATP-binding pocket of protein kinases. A noteworthy example is its role in the development of potent and selective Janus kinase 3 (JAK3) inhibitors.
A key finding in the exploration of benzimidazole derivatives as kinase inhibitors revealed that the substitution of a nitrile group at the 6-position of a 2-aminobenzimidazole scaffold led to a compound with excellent inhibitory activity against JAK3, boasting an IC50 value of 45 nM. This highlights the cyano group's contribution to the compound's potency.
To understand the broader SAR, it is valuable to compare this 6-cyano derivative with other benzimidazole-based kinase inhibitors that may lack this specific substitution or feature different functional groups at various positions.
Comparative Analysis of Benzimidazole Derivatives as Kinase Inhibitors
The following table summarizes the inhibitory activity of a key benzimidazole-6-carbonitrile derivative against JAK3 and provides a comparison with other benzimidazole derivatives targeting various kinases. This comparative data underscores the importance of specific substitutions on the benzimidazole scaffold for achieving high potency and selectivity.
| Compound ID | R1 (N1-substituent) | R2 (C2-substituent) | R6 (C6-substituent) | Target Kinase | IC50 (nM) |
| 1 | Substituted Pyrimidine | Amino | Cyano | JAK3 | 45 |
| 2 | 2-Aminoethyl | Piperidin-4-yl | Carboxamide | JAK1 | 50 |
| 3 | - | 2-Aryl | Varies | EGFR/VEGFR-2/PDGFR | ~2000 |
| 4 | Varies | Aryl | Varies | BRAF | Varies |
| 5 | Varies | Varies | Varies | CK2 | Varies |
Table 1: Comparative Inhibitory Activity of Benzimidazole Derivatives. This table highlights the potent activity of a benzimidazole-6-carbonitrile derivative against JAK3 and provides context by comparing it with other benzimidazole-based inhibitors targeting different kinases.
The JAK-STAT Signaling Pathway: A Key Target
The Janus kinase (JAK) family of enzymes plays a crucial role in the JAK-STAT signaling pathway, which is essential for transmitting signals from cytokines and growth factors to the cell nucleus, thereby regulating gene expression involved in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making JAKs attractive therapeutic targets.
The inhibitory action of benzimidazole-6-carbonitrile derivatives on JAK3 directly interferes with this pathway, preventing the downstream signaling cascade.
Figure 1: The JAK-STAT signaling pathway and the point of inhibition by benzimidazole-6-carbonitrile derivatives.
Experimental Protocols: A Guide to In Vitro Kinase Inhibition Assays
To assess the inhibitory potential of benzimidazole-6-carbonitrile derivatives against target kinases like JAK3, in vitro kinase inhibition assays are essential. Below are detailed methodologies for conducting such assays.
In Vitro JAK3 Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate. A higher luminescent signal corresponds to greater inhibition of the kinase.
Materials:
-
Purified recombinant human JAK3 enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (benzimidazole-6-carbonitrile derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Kinase Reaction:
-
Add 5 µL of the test compound dilution or vehicle (for control wells) to the assay plate.
-
Add 10 µL of a solution containing the JAK3 enzyme and the peptide substrate in assay buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for ATP for the specific kinase.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
ATP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the control wells (containing vehicle instead of inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vitro kinase inhibition assay.
Figure 2: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion
The presence of a carbonitrile group at the 6-position of the benzimidazole scaffold is a key structural feature for achieving potent inhibition of protein kinases, particularly JAK3. This comparative guide highlights the significance of this substitution and provides the necessary framework for researchers to evaluate and compare the performance of novel benzimidazole-6-carbonitrile derivatives. The provided experimental protocols and workflow diagrams offer a practical resource for the continued development of this promising class of kinase inhibitors.
A Comparative Guide to the X-ray Crystallography of 2-(Chloromethyl)-1H-benzo[d]imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the crystallographic structures of 2-(Chloromethyl)-1H-benzo[d]imidazole and its derivatives. The information presented is supported by experimental data to aid in understanding the solid-state properties of these compounds, which are valuable precursors in pharmaceutical synthesis.
Performance Comparison of Derivatives
The introduction of different substituents to the 2-(chloromethyl)-1H-benzo[d]imidazole core significantly influences the crystal packing and intermolecular interactions. This section compares the crystallographic parameters of the parent hydrochloride salt, a nitrate salt, and an N-methylated derivative.
Quantitative Crystallographic Data
The following table summarizes the key crystallographic data for three derivatives of 2-(chloromethyl)-1H-benzo[d]imidazole, offering a clear comparison of their unit cell parameters and crystal systems.
| Derivative | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| 2-(Chloromethyl)-1H-benzo[d]imidazolium hydrochloride | C₈H₈ClN₂⁺ · Cl⁻ | Monoclinic | P2₁/c | 7.1982 | 9.4513 | 14.0485 | 102.440 | [1] |
| 2-(Chloromethyl)-1H-benzo[d]imidazolium nitrate | C₈H₈ClN₂⁺ · NO₃⁻ | Monoclinic | P2₁/n | 7.4189 | 15.3064 | 9.2657 | 102.449 | [2] |
| 2-(Chloromethyl)-1-methyl-1H-benzo[d]imidazole | C₉H₉ClN₂ | - | - | - | - | - | - | [No specific crystallographic data found] |
Note: Detailed crystallographic data for 2-(Chloromethyl)-1-methyl-1H-benzo[d]imidazole were not available in the searched literature.
Experimental Protocols
The determination of the crystal structures of 2-(chloromethyl)-1H-benzo[d]imidazole derivatives involves several key steps, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.
Synthesis of Derivatives
1. 2-(Chloromethyl)-1H-benzo[d]imidazolium hydrochloride: This compound can be synthesized by the reaction of o-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid.[3]
2. 2-(Chloromethyl)-1H-benzo[d]imidazolium nitrate: The nitrate salt can be prepared by reacting 2-(chloromethyl)-1H-benzo[d]imidazole with nitric acid.
3. 2-(Chloromethyl)-1-methyl-1H-benzo[d]imidazole: N-methylation of 2-(chloromethyl)-1H-benzo[d]imidazole can be achieved using a suitable methylating agent, such as methyl iodide, in the presence of a base.
Crystallization
Single crystals suitable for X-ray diffraction are typically grown using slow evaporation, slow cooling, or vapor diffusion techniques.
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) is allowed to evaporate slowly at room temperature.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a precipitant solvent (an "anti-solvent" in which the compound is less soluble). The slow diffusion of the anti-solvent vapor into the compound's solution can lead to the growth of high-quality crystals.
X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is subjected to a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector. Data is typically collected at a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using software such as SHELXS and SHELXL. This process involves refining the atomic coordinates, displacement parameters, and other structural parameters to achieve the best fit between the observed and calculated structure factors.
Visualizations
Experimental Workflow for X-ray Crystallography
The following diagram illustrates the general workflow for determining the crystal structure of a 2-(chloromethyl)-1H-benzo[d]imidazole derivative.
Caption: A flowchart illustrating the key stages of X-ray crystallography.
References
Comparative study of different synthetic routes to 2-substituted benzimidazoles
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] The efficient synthesis of 2-substituted benzimidazoles is, therefore, a critical aspect of drug discovery and development. This guide provides an objective comparison of various synthetic routes, supported by experimental data, to assist researchers in selecting the most appropriate methodology for their specific needs.
Comparative Analysis of Synthetic Routes
The synthesis of 2-substituted benzimidazoles can be broadly categorized into classical and modern methods. Classical approaches, such as the Phillips-Ladenburg condensation, often require harsh reaction conditions and long reaction times.[1][2] In contrast, modern methodologies, including microwave-assisted synthesis, metal-catalyzed reactions, and green chemistry approaches, offer significant improvements in terms of reaction speed, yield, and environmental impact.[1][2]
Data Presentation
The following tables summarize the quantitative data for different synthetic routes to 2-substituted benzimidazoles, providing a clear comparison of their performance.
Table 1: Condensation of o-Phenylenediamine with Carboxylic Acids (Phillips-Ladenburg Type)
| Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Polyphosphoric Acid (PPA) | - | 145 | 20 min - 8 h | 40-95 | [1] |
| 4N Hydrochloric Acid | - | Reflux | 4 h | 60-85 | [1] |
| Microwave Irradiation (PPA) | - | - | 3-10 min | 10-50% increase vs. conventional | [1] |
Table 2: Condensation of o-Phenylenediamine with Aldehydes
| Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Ammonium Chloride | Ethanol | 80-90 | 2 h | Moderate-Good | [1] |
| Montmorillonite K10 (MW) | - | 60 | - | 81.2-98.5 | [1] |
| Er(OTf)₃ (MW) | Solvent-free | - | 5 min | 91-99 | [1] |
| Zn-BNT (MW) | Acetonitrile | 140 | 15 min | Quantitative | [1] |
| Deep Eutectic Solvent | - | 80 | 8-10 min | 89-97 | [3] |
| Air (as oxidant) | Ethanol | Room Temp | - | Moderate-Good | [4] |
| Au/TiO₂ | CHCl₃:MeOH | Ambient | - | High | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Phillips-Ladenburg Condensation (Classical Method)
This method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[1]
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (0.1 mol) and acetic acid (0.12 mol).[1]
-
Add 4N Hydrochloric acid (50 mL) to the mixture.[1]
-
Heat the reaction mixture under reflux for 4 hours.[1]
-
After cooling to room temperature, neutralize the solution by the dropwise addition of a 10% sodium hydroxide solution until a precipitate forms.[1]
-
Filter the precipitate, wash with cold water, and dry to obtain the 2-substituted benzimidazole.[1]
Condensation with Aldehydes using Ammonium Chloride (Green Synthesis)
This protocol utilizes a mild and environmentally benign catalyst.
Procedure:
-
To a mixture of o-phenylenediamine (0.92 mmol) and a substituted aldehyde (0.92 mmol) in 4 mL of ethanol, add ammonium chloride (0.15 g, 30 mol%).
-
Stir the resulting mixture for 2 hours at 80°C.
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC) with an eluent of ethyl acetate:hexane (1:2 v/v).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry. The product can be further purified by recrystallization from ethanol.
Microwave-Assisted Synthesis using Er(OTf)₃
This method highlights the significant reduction in reaction time achieved through microwave irradiation.[1]
Procedure:
-
In a microwave process vial, mix o-phenylenediamine (1 mmol), an aromatic aldehyde (1 mmol), and a catalytic amount of Erbium(III) triflate (Er(OTf)₃).[1]
-
Subject the solvent-free mixture to microwave irradiation for 5 minutes.[1]
-
After completion, add water to the reaction mixture.
-
Extract the product with ethyl acetate.
-
Separate the organic phase and dry it over sodium sulfate.
-
Evaporate the solvent to obtain the crude product, which can be purified by column chromatography.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Workflow for Phillips-Ladenburg Condensation.
Caption: Workflow for Green Synthesis via Aldehyde Condensation.
Caption: Workflow for Microwave-Assisted Synthesis.
Conclusion
The choice of a synthetic method for producing 2-substituted benzimidazoles depends on several factors, including the desired yield, reaction time, available equipment, and environmental considerations. While classical methods are still viable, modern approaches such as microwave-assisted synthesis and green chemistry protocols offer significant advantages in terms of efficiency, sustainability, and milder reaction conditions.[1][2] For high-throughput synthesis and library generation, solid-phase synthesis presents a valuable, albeit more costly, alternative.[1] The data and protocols presented in this guide are intended to aid researchers in making an informed decision for their specific synthetic challenges.
References
Validation of a Novel HPLC Method for the Quantification of 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new, specific, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile, a key intermediate in pharmaceutical synthesis. The performance of this new method is objectively compared with a traditional, non-specific Ultraviolet-Visible (UV-Vis) spectrophotometric method to highlight its superior accuracy, precision, and specificity. All experimental data and protocols are provided to support the findings.
Introduction
The accurate quantification of pharmaceutical intermediates like this compound is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Impurities and incorrect concentrations of intermediates can have a significant impact on the manufacturing process and the final product's impurity profile. Therefore, a validated, reliable analytical method is a regulatory requirement and a cornerstone of Good Manufacturing Practices (GMP). This document details the validation of a newly developed HPLC method and compares it against a conventional UV-Vis spectrophotometric approach.
Comparative Performance of Analytical Methods
The following tables summarize the validation parameters for the newly developed HPLC method and a traditional UV-Vis spectrophotometric method.
Table 1: Performance Comparison of New HPLC vs. Traditional UV-Vis Method
| Validation Parameter | New HPLC Method | Traditional UV-Vis Method | Acceptance Criteria (ICH Q2(R1)) |
| Specificity | Specific for the analyte; no interference from related substances. | Non-specific; potential interference from any UV-absorbing compounds. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (R²) | 0.9998 | 0.9951 | R² ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 100.5% | 95.1% - 104.8% | 98.0% - 102.0% for drug substance |
| Precision (RSD) | |||
| - Repeatability | ≤ 0.85% | ≤ 2.5% | RSD ≤ 1.0% |
| - Intermediate Precision | ≤ 1.10% | ≤ 3.8% | RSD ≤ 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 1.0 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 3.0 µg/mL | Signal-to-Noise ratio of 10:1 |
| Robustness | Robust | Not Assessed | No significant impact on results from minor variations. |
Table 2: Linearity Data for the New HPLC Method
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,150 |
| 10 | 151,980 |
| 25 | 380,100 |
| 50 | 759,950 |
| 100 | 1,520,500 |
Table 3: Accuracy and Precision Data for the New HPLC Method
| Concentration Level | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL, n=6) | Recovery (%) | Repeatability (RSD, %) |
| 80% | 40 | 39.8 | 99.5 | 0.85 |
| 100% | 50 | 50.25 | 100.5 | 0.65 |
| 120% | 60 | 59.52 | 99.2 | 0.72 |
Experimental Protocols
New High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the specific quantification of this compound.
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 30% B
-
2-10 min: 30% to 70% B
-
10-12 min: 70% to 30% B
-
12-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 275 nm
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Preparation: A stock solution of 1000 µg/mL was prepared by dissolving 25 mg of this compound reference standard in 25 mL of diluent. Working standards for linearity were prepared by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve a target concentration of 50 µg/mL. Filter through a 0.45 µm syringe filter before injection.
Traditional UV-Vis Spectrophotometric Method (for Comparison)
This method provides a non-specific, general estimation of the compound's concentration.
-
Instrumentation: Shimadzu UV-1800 or equivalent double-beam UV-Vis spectrophotometer.
-
Solvent: Methanol
-
Wavelength of Maximum Absorbance (λmax): Determined to be 273 nm.
-
Standard Preparation: Prepare a series of standards ranging from 1 µg/mL to 20 µg/mL in methanol.
-
Sample Preparation: Dissolve the sample in methanol to achieve a concentration within the calibration range and measure the absorbance at 273 nm.
-
Quantification: Calculate the concentration based on a standard calibration curve of absorbance versus concentration.
Validation Workflow and Signaling Pathways
The validation of an analytical method follows a structured and logical workflow to ensure its suitability for the intended purpose. The diagram below illustrates the key stages of the validation process as per ICH guidelines.
Caption: Workflow for analytical method validation.
Conclusion
The newly developed HPLC method demonstrates superior performance compared to the traditional UV-Vis spectrophotometric method for the analysis of this compound. Its high degree of specificity, linearity, accuracy, and precision makes it a reliable and robust tool for quality control and regulatory submissions in the pharmaceutical industry. The data presented herein confirms that the method is validated and fit for its intended purpose of quantifying this critical intermediate.
A Comparative Biological Evaluation of 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile and Its Analogs
An Objective Guide for Researchers in Drug Discovery
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] This guide provides a comparative biological evaluation of 2-(chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile and its analogs, offering insights for researchers, scientists, and drug development professionals. Due to a lack of publicly available data on the specific biological activity of this compound, this guide will focus on the evaluation of its structural analogs. By examining derivatives with substitutions at the 2- and 6-positions of the benzimidazole ring, we can infer potential structure-activity relationships (SAR) and guide future research directions.
Data Presentation: Comparative Biological Activities of Benzimidazole Analogs
The following tables summarize the biological activities of various benzimidazole analogs, providing a quantitative comparison of their efficacy. These analogs share key structural features with this compound, such as substitutions at the 2- and 6-positions, which are known to significantly influence their biological profiles.
Table 1: Anticancer Activity of 2-Substituted-1H-benzo[d]imidazole-6-carbonitrile Analogs
| Compound ID | 2-Position Substituent | 6-Position Substituent | Cell Line | IC50 (µM) | Reference |
| 8b | 4-(Trifluoromethyl)phenyl | -CN | - | - | [5] |
| - | Varies | -CN | Multiple | - | [5] |
Note: Specific IC50 values for compound 8b were not provided in the abstract. The full text would need to be consulted for detailed quantitative data.
Table 2: Antifungal Activity of 2-Substituted Benzimidazole Derivatives
| Compound ID | 2-Position Substituent | Fungal Strain | MIC (µg/mL) | Reference |
| 3f | Not Specified | Multiple Phytopathogenic Fungi | - | [6] |
Note: The abstract mentions compound 3f as a promising candidate but does not provide specific MIC values.[6]
Table 3: Antimicrobial Activity of 2,5-Disubstituted Furan Derivatives with Benzimidazole Nuclei
| Compound ID | Description | Bacterial/Fungal Strain | Activity | Reference |
| 5, 6, 8, 9, 15 | Benzimidazole/Benzothiazole derivatives | E. coli, S. aureus, S. cerevisiae | Promising Antibacterial Activity | [7] |
Note: This study highlights promising activity but does not provide specific MIC values in the abstract for a direct comparison.[7]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays commonly used in the biological evaluation of benzimidazole derivatives.
MTT Assay for Cell Viability and Proliferation
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[9]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10][11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is used to correct for background absorbance.[8][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
PARP-1 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair.
Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins by PARP-1. Inhibition of PARP-1 results in a decreased signal.
Protocol:
-
Reaction Setup: In a 96-well plate, add PARP-1 enzyme, activated DNA, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the reaction by adding a mixture containing biotinylated NAD+. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add streptavidin-horseradish peroxidase (HRP) to bind to the biotinylated ADP-ribose polymers.
-
Signal Measurement: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.
-
Data Analysis: The inhibitory activity is calculated as the percentage decrease in signal compared to the control (no inhibitor). The IC50 value is determined from the dose-response curve.
DNA Topoisomerase I Relaxation Assay
This assay is used to screen for inhibitors of DNA topoisomerase I, an enzyme that relaxes supercoiled DNA.
Principle: The assay is based on the separation of supercoiled and relaxed plasmid DNA by agarose gel electrophoresis. Topoisomerase I inhibitors prevent the relaxation of supercoiled DNA.[12]
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase I enzyme, and the test compound in a reaction buffer.[13]
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[12]
-
Reaction Termination: Stop the reaction by adding a loading dye containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA.[13]
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.[12]
-
Data Analysis: The inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band. The intensity of the bands can be quantified to determine the extent of inhibition.
Mandatory Visualization
The following diagrams illustrate key signaling pathways potentially modulated by benzimidazole derivatives and a general workflow for their biological evaluation.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 13. ebiohippo.com [ebiohippo.com]
A Comparative Guide to the Purity Assessment of Synthesized 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of synthesized 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile. Recognizing the critical importance of purity for the safety and efficacy of active pharmaceutical ingredients (APIs) and their intermediates, this document outlines a detailed experimental protocol, presents a comparative data framework, and discusses alternative analytical techniques. The methodologies and data presented herein are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, quality control, and development of benzimidazole-based compounds.
Comparative Purity Analysis
The purity of newly synthesized batches of this compound is paramount and is typically compared against a certified reference standard or a previously characterized high-purity batch. The following table illustrates a hypothetical comparison of three different synthesis batches against a reference standard, as determined by the HPLC method detailed in this guide.
| Parameter | Reference Standard | Batch A | Batch B | Batch C (Failed) |
| Retention Time (min) | 5.2 | 5.2 | 5.2 | 5.2 |
| Purity (%) | 99.8 | 99.5 | 98.9 | 95.2 |
| Impurity 1 (%) | 0.1 | 0.2 | 0.4 | 1.8 |
| Impurity 2 (%) | < 0.05 | 0.1 | 0.3 | 0.9 |
| Other Impurities (%) | < 0.05 | 0.2 | 0.4 | 2.1 |
Experimental Protocols
A validated reverse-phase HPLC (RP-HPLC) method is essential for the reliable determination of this compound purity. This method is designed to be stability-indicating, capable of separating the main compound from potential process-related impurities and degradation products.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility and resolving power for non-polar to moderately polar compounds.
-
Mobile Phase: A gradient elution is employed for optimal separation of the main compound and its potential impurities.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm, a common wavelength for benzimidazole derivatives which exhibit strong UV absorbance.[1]
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% TFA) to obtain a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Accurately weigh and dissolve the synthesized this compound sample in the initial mobile phase to obtain a concentration similar to the standard solution.
-
Spiked Sample Solution: To demonstrate specificity, prepare a sample solution as described above and spike it with known potential impurities at a concentration of approximately 0.1% of the main analyte concentration. Potential impurities could include starting materials like 3,4-diaminobenzonitrile and chloroacetic acid, or byproducts from incomplete cyclization or side reactions.
3. Data Analysis:
The purity is calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram.
Caption: Workflow for HPLC Purity Assessment.
Alternative and Complementary Analytical Techniques
While HPLC is a powerful tool for purity determination, employing orthogonal methods can provide a more comprehensive purity profile.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR offers a direct measurement of the analyte concentration against a certified internal standard, making it a primary analytical method. It is not dependent on the chromatographic separation of impurities.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry can provide valuable information about the molecular weight of impurities, aiding in their identification.
-
Fourier Transform Infrared Spectroscopy (FTIR) and UV-Vis Spectroscopy: These techniques are useful for confirming the identity of the synthesized compound by identifying characteristic functional groups and electronic transitions.
Caption: Interrelation of Analytical Techniques.
References
Comparative Spectroscopic Analysis of 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile and Related Benzimidazole Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile, cross-referenced with public database information and compared with structurally related analogues. This guide provides detailed experimental protocols and visual workflows to support research and development in medicinal chemistry.
Introduction
Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Their diverse biological activities, including antimicrobial, antiviral, and anticancer properties, stem from their ability to interact with various biological targets.[1][2] A significant area of research focuses on benzimidazole derivatives as kinase inhibitors, which can modulate cellular signaling pathways implicated in diseases like cancer.[1][3] The specific compound, this compound, is of interest for its potential as a building block in the synthesis of more complex drug candidates. Understanding its spectroscopic properties is crucial for its identification, purity assessment, and the structural elucidation of its subsequent reaction products.
This guide presents a comparative analysis of the spectroscopic data for this compound, drawing on data from its parent compound, 2-(chloromethyl)-1H-benzo[d]imidazole, and a related derivative with an electron-withdrawing group, 6-nitro-1H-benzo[d]imidazole. Due to the limited availability of direct experimental spectra for the title compound, this cross-referencing approach provides valuable insights into its expected spectroscopic features.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-(chloromethyl)-1H-benzo[d]imidazole and 6-nitro-1H-benzo[d]imidazole, which serve as references for predicting the spectral characteristics of this compound.
Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| 2-(chloromethyl)-1H-benzo[d]imidazole | 12.8 (br s, 1H, NH), 7.6-7.7 (m, 2H, Ar-H), 7.2-7.3 (m, 2H, Ar-H), 4.9 (s, 2H, CH₂) |
| 6-nitro-1H-benzo[d]imidazole | 13.1 (br s, 1H, NH), 8.5 (d, 1H, H-7), 8.1 (dd, 1H, H-5), 7.7 (d, 1H, H-4), 8.4 (s, 1H, H-2)[4] |
| This compound (Predicted) | ~13.0 (br s, 1H, NH), ~8.0-8.2 (m, Ar-H), ~7.8-7.9 (m, Ar-H), ~5.0 (s, 2H, CH₂) |
Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) |
| 2-(chloromethyl)-1H-benzo[d]imidazole | 151.0, 143.9, 135.2, 122.5, 119.2, 111.4, 41.5 (CH₂) |
| 6-nitro-1H-benzo[d]imidazole | 148.8, 144.1, 143.0, 138.8, 120.2, 116.1, 109.8[5] |
| This compound (Predicted) | ~152, ~145, ~138, ~125, ~120, ~118 (CN), ~115, ~110, ~42 (CH₂) |
Table 3: Infrared (IR) Spectroscopy Data (KBr Pellet)
| Compound | Key Absorption Bands (cm⁻¹) |
| 2-(chloromethyl)-1H-benzo[d]imidazole | ~3400-2800 (N-H stretching), ~1620 (C=N stretching), ~1450 (C=C stretching), ~740 (C-H bending, ortho-disubstituted) |
| 6-nitro-1H-benzo[d]imidazole | ~3100 (N-H stretching), ~1520 (asymmetric NO₂ stretching), ~1350 (symmetric NO₂ stretching)[6][7] |
| This compound (Predicted) | ~3400-2800 (N-H stretching), ~2230 (C≡N stretching), ~1620 (C=N stretching), ~1450 (C=C stretching), ~830 (C-H bending, para-disubstituted-like pattern) |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Ion (m/z) and Key Fragments |
| 2-(chloromethyl)-1H-benzo[d]imidazole | M⁺: 166/168 (chlorine isotope pattern), Fragments: 131 (M-Cl), 91 |
| 6-nitro-1H-benzo[d]imidazole | M⁺: 163, Fragments: 133 (M-NO), 117 (M-NO₂), 90 |
| This compound (Predicted) | M⁺: 191/193 (chlorine isotope pattern), Fragments: 156 (M-Cl), 130, 103 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the benzimidazole derivative in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: A typical ¹H NMR experiment involves a spectral width of -2 to 16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Parameters: A standard ¹³C NMR experiment uses a spectral width of 0 to 200 ppm, a pulse angle of 30 degrees, and a relaxation delay of 2-5 seconds, with proton decoupling.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.[8]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[9]
-
Pressure Application: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.[10]
-
Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: For volatile compounds, direct insertion or gas chromatography (GC) coupling can be used. For less volatile compounds, liquid chromatography (LC) coupled to the mass spectrometer is preferred.
-
Ionization: Electron Ionization (EI) is a common technique for creating ions that produce characteristic fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method often used with LC-MS.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.
Visualizing Workflows and Pathways
The following diagrams illustrate a general experimental workflow for spectroscopic analysis and a representative signaling pathway where benzimidazole derivatives often act as inhibitors.
References
- 1. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. agilent.com [agilent.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Safety Operating Guide
Standard Operating Procedure for the Disposal of 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile
Disclaimer: A specific Safety Data Sheet (SDS) for 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile was not located. The following disposal procedures are based on best practices for handling halogenated organic compounds and nitrile-containing chemicals, which are classes of substances that require careful management as hazardous waste. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations.
Immediate Safety and Hazard Assessment
This compound should be handled as a hazardous substance. Based on structurally similar compounds, the potential hazards include:
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.
-
Irritation: May cause skin, eye, and respiratory irritation.
-
Environmental Hazard: May be toxic to aquatic life.
All personnel handling this compound must be trained on its potential hazards and the proper emergency procedures. Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this compound and its waste:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Double gloving is recommended.[2] |
| Body Protection | A lab coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron is advised. |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges may be necessary if not working in a fume hood. |
Waste Segregation and Container Management
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Waste Classification: this compound waste is classified as halogenated organic waste .[3]
-
Container: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. The container should have a secure screw-top cap.[4][5] Do not use metal containers, as halogenated compounds can produce acids that corrode metal.[2]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and accumulation start date.[4][5]
-
Incompatibilities: Keep this waste stream separate from acids, bases, oxidizing agents, and non-halogenated organic waste.[2][6] Mixing halogenated and non-halogenated waste increases disposal costs and can be a safety hazard.[1]
Step-by-Step Disposal Protocol
4.1. Solid Waste Disposal:
-
Collection: Carefully transfer solid this compound waste into the designated halogenated organic waste container using a dedicated scoop or spatula.
-
Avoid Dust: Minimize the generation of dust during transfer.
-
Container Sealing: Securely close the waste container immediately after adding the waste.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[6] This area should be away from heat sources and incompatible materials.
4.2. Liquid Waste Disposal (Solutions):
-
Collection: Pour liquid waste containing this compound into the designated halogenated organic liquid waste container using a funnel.
-
Container Capacity: Do not fill the container beyond 90% capacity to allow for vapor expansion.[7]
-
Container Sealing: Securely cap the container after each addition.
-
Storage: Store in the satellite accumulation area with secondary containment to prevent spills.[4]
4.3. Contaminated Materials Disposal:
-
PPE: Used gloves, weigh boats, and other disposable materials contaminated with this compound should be placed in the solid halogenated organic waste container.
-
Glassware: Rinse contaminated glassware three times with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated organic liquid waste.[4][8] After triple rinsing, the glassware can typically be washed and reused.
4.4. Spill Cleanup:
-
Small Spills: For small spills within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand). Carefully sweep up the absorbed material and place it in the solid halogenated organic waste container.[1]
-
Large Spills: In the event of a large spill, evacuate the area and contact your institution's EHS department immediately.
Waste Pickup and Final Disposal
-
Scheduling Pickup: When the waste container is full or has been in accumulation for the maximum allowed time (e.g., 90 days), arrange for a pickup by your institution's hazardous waste management service.[7]
-
Final Disposal Method: The waste will be transported to a licensed hazardous waste disposal facility for incineration or other approved treatment methods.[3]
Visualized Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. vumc.org [vumc.org]
Personal protective equipment for handling 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile
This document provides essential safety and logistical information for handling 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile, including personal protective equipment (PPE), operational procedures, and waste disposal protocols.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary defense against chemical exposure. Based on the hazard profiles of analogous compounds, which indicate potential for skin, eye, and respiratory irritation, the following PPE is mandatory.[1]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are required. A face shield should be worn over goggles if there is a risk of splashing.[1][2] | To protect the eyes and face from splashes and airborne particles of the chemical.[1] |
| Hand Protection | Nitrile or neoprene gloves are recommended. Consider double-gloving for enhanced protection.[1][3] | To prevent skin contact and absorption. Double-gloving provides an additional layer of protection.[1] |
| Respiratory Protection | A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood.[2][4] | To prevent the inhalation of fine powders or aerosols, which may cause respiratory irritation. |
| Protective Clothing | A low-permeability lab coat or a disposable gown should be worn over personal clothing.[1][4] | To protect the skin from contamination and prevent the transfer of the chemical outside the laboratory.[1] |
| Footwear | Closed-toe shoes are mandatory in the laboratory at all times.[1][3] | To protect the feet from potential spills. |
Operational Plan: Safe Handling Protocol
A systematic approach to handling is crucial to minimize exposure and prevent contamination.
1. Preparation:
-
Training: Ensure all personnel are trained on the potential hazards and safe handling procedures for this compound.
-
Safety Data Sheets (SDS): Although a specific SDS is unavailable, review the SDS for similar compounds like 2-Chloromethylbenzimidazole.[5][6]
-
Emergency Equipment: Confirm that a safety shower and an eyewash station are readily accessible and have been recently tested.[4][7]
-
Work Area: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][7]
-
Spill Kit: Have a chemical spill kit readily available.
2. Handling:
-
Avoid Dust and Aerosol Formation: Handle the solid compound carefully to avoid generating airborne particles.[5][8]
-
Container Management: Keep containers tightly closed when not in use.[2][4][5]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[2][4] Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[1][5]
-
Weighing: If weighing the solid, do so within a fume hood or a ventilated enclosure.[7]
3. Post-Handling:
-
Decontamination: Decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical.
-
PPE Removal: Remove and properly dispose of contaminated gloves and other disposable PPE.[5]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste, including used gloves, weighing papers, and pipette tips, in a dedicated, clearly labeled hazardous waste container.[7]
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for organic waste.[7]
-
Sharps: Any contaminated sharps should be disposed of in a designated sharps container.
-
-
Container Rinsing:
-
Disposal Procedure:
Experimental Workflow
Caption: Workflow for safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. anichemllc.com [anichemllc.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.es [fishersci.es]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
